Kaempferol 3,7,4'-trimethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWAMGRHJQANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165752 | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-34-7 | |
| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol trimethylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol trimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Kaempferol 3,7,4'-trimethyl ether: A Technical Guide to Its Natural Sources and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge on Kaempferol 3,7,4'-trimethyl ether, a naturally occurring flavonoid. While research has identified several botanical sources of this compound, this document will also highlight the existing gaps in quantitative analysis, detailed experimental protocols, and specific biological activities, offering a clear perspective for future research and development endeavors.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the fern genera Cheilanthes, Notholaena, and Pityrogramma, as well as in the flowering plant genus Siparuna. The following table summarizes the known botanical sources.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Cheilanthes farinosa | Pteridaceae | Not specified | [1] |
| Cheilanthes grisea | Pteridaceae | Not specified | [1] |
| Cheilanthes kaulfussii | Pteridaceae | Not specified | [1] |
| Cheilanthes longissima | Pteridaceae | Not specified | [1] |
| Notholaena bryopoda | Pteridaceae | Not specified | [1] |
| Notholaena limitanea var. mexicana | Pteridaceae | Not specified | [1] |
| Pityrogramma triangularis var. triangularis | Pteridaceae | Not specified | [1] |
| Siparuna gigantotepala | Siparunaceae | Leaves | [2][3][4] |
Note: While these sources have been identified, the current body of scientific literature lacks quantitative data regarding the concentration of this compound within these plants. Further research is required to determine the yield and viability of these sources for extraction and isolation purposes.
Experimental Protocols: A Need for Elucidation
Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound are not extensively documented in publicly available scientific literature. However, general methodologies for the extraction of flavonoids from plant materials can be adapted and optimized for this specific compound.
A plausible workflow for the isolation and quantification of this compound is outlined below. It is important to note that this is a generalized protocol and would require optimization for each specific plant matrix.
Biological Activity and Signaling Pathways: An Extrapolation from the Parent Compound
Direct research into the specific biological activities and modulation of signaling pathways by this compound is limited. It has been noted for its antioxidant properties[2][3][4]. However, the extensive research on its parent compound, kaempferol, provides a foundation for potential areas of investigation. Kaempferol is known to modulate a variety of signaling pathways implicated in cancer, inflammation, and other disease processes.
It is hypothesized that this compound may share some of the biological activities of kaempferol, although the methylation of the hydroxyl groups could significantly alter its potency, bioavailability, and specific molecular targets. The following diagrams illustrate key signaling pathways modulated by kaempferol, which could serve as a starting point for investigating the mechanisms of its trimethylated derivative.
Disclaimer: The signaling pathway diagrams are based on the known biological activities of kaempferol, the parent compound of this compound. The specific effects of the trimethylated form on these pathways have not been experimentally validated and require further investigation.
Future Directions and Conclusion
This compound represents a promising natural product for further scientific exploration. The identification of its natural sources is a crucial first step. However, to unlock its full potential for drug development and other applications, future research should focus on:
-
Quantitative Analysis: Determining the concentration of this compound in the identified plant sources to assess their viability for commercial extraction.
-
Protocol Optimization: Developing and publishing detailed, optimized protocols for the efficient extraction, isolation, and purification of this specific compound.
-
Biological Activity Studies: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of this compound, particularly in comparison to its parent compound, kaempferol.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of the compound to establish its safety and bioavailability.
This technical guide serves as a foundational resource for the scientific community, summarizing the current knowledge and, more importantly, illuminating the path for future research into the therapeutic potential of this compound.
References
- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoid Glycosides from Siparuna gigantotepala Leaves and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation of Kaempferol 3,7,4'-trimethyl ether from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the isolation of Kaempferol 3,7,4'-trimethyl ether, a naturally occurring methylated flavonoid, from plant sources. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the procedural workflow and putative signaling pathways, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as 5-hydroxy-3,7,4'-trimethoxyflavone, is a methylated derivative of the widely studied flavonol, kaempferol. Methylation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids, often leading to increased bioavailability and specific biological activities. This compound has been identified in various plant species, including Siparuna gigantotepala, Cheilanthes farinosa, and Vitex gardneriana.[1] The isolation and characterization of this compound are crucial for exploring its therapeutic potential. While the biological activities of its parent compound, kaempferol, are well-documented to involve modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, the specific molecular targets of this compound are an active area of investigation.
Plant Sources and Extraction
This compound has been reported in a variety of plant species. The selection of the plant source is a critical first step in the isolation process.
Table 1: Plant Sources of this compound
| Plant Species | Family | Plant Part |
| Siparuna gigantotepala | Siparunaceae | Leaves |
| Cheilanthes farinosa | Pteridaceae | Fronds |
| Vitex gardneriana | Lamiaceae | Leaves |
General Extraction Protocol
The initial step involves the extraction of crude flavonoids from the dried and powdered plant material. Ethanolic or methanolic extraction is commonly employed due to the good solubility of flavonoids in these solvents.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, fronds) at room temperature in the shade. Grind the dried material into a fine powder using a mechanical grinder.
-
Maceration: Soak the powdered plant material in 95% ethanol (or methanol) in a 1:10 (w/v) ratio at room temperature for 48-72 hours with occasional stirring.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the maceration process with the plant residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification and Isolation
The crude extract contains a complex mixture of compounds. A multi-step purification process involving solvent partitioning and chromatography is necessary to isolate this compound.
Solvent Partitioning
Solvent partitioning is an effective method to separate compounds based on their polarity.
Experimental Protocol: Liquid-Liquid Partitioning
-
Suspension: Suspend the crude extract in a mixture of methanol and water (e.g., 1:9 v/v).
-
Hexane Partitioning: Partition the aqueous methanol suspension with n-hexane in a separatory funnel to remove nonpolar compounds like fats and waxes. Repeat this step three times.
-
Ethyl Acetate Partitioning: Subsequently, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction will contain flavonoids of intermediate polarity, including methylated kaempferol derivatives. Repeat this step three times.
-
Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
Column Chromatography
Column chromatography is a crucial step for the separation of individual flavonoids from the enriched fraction. A combination of different stationary phases, such as silica gel and Sephadex LH-20, is often used.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry of the initial mobile phase (e.g., n-hexane).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.
Experimental Protocol: Sephadex LH-20 Column Chromatography
-
Column Packing: Swell Sephadex LH-20 in methanol and pack it into a glass column.
-
Sample Loading: Dissolve the partially purified fraction from the silica gel column in a small volume of methanol and load it onto the Sephadex LH-20 column.
-
Elution: Elute the column with methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify and pool the fractions containing the pure compound.
High-Performance Liquid Chromatography (HPLC)
For final purification and to obtain a high-purity compound, High-Performance Liquid Chromatography (HPLC) is often employed.
Table 2: Representative HPLC Parameters for Flavonoid Purification
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 254 nm and 366 nm |
| Injection Volume | 20 µL |
Characterization
The structure of the isolated compound is confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant source, extraction method, and purification strategy. The following table provides a generalized summary of expected yields at different stages of the isolation process, based on typical flavonoid isolation procedures.
Table 3: Estimated Yields at Various Isolation Stages
| Stage | Input | Output | Estimated Yield Range (%) |
| Crude Extraction | Dried Plant Material | Crude Extract | 5 - 15 |
| Solvent Partitioning | Crude Extract | Ethyl Acetate Fraction | 10 - 30 (of crude extract) |
| Column Chromatography | Ethyl Acetate Fraction | Partially Purified Compound | 1 - 5 (of ethyl acetate fraction) |
| Final Purification (HPLC) | Partially Purified Compound | Pure Compound | 50 - 90 (of partially purified compound) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from a plant source.
Putative Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, it is hypothesized to share some mechanisms with its parent compound, kaempferol. The following diagram illustrates the putative inhibition of the PI3K/Akt signaling pathway, a common target for kaempferol.
Conclusion
This technical guide provides a comprehensive framework for the isolation of this compound from plant sources. The successful implementation of these protocols will enable researchers to obtain a high-purity compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflow and putative signaling pathway diagrams serve as valuable visual aids for understanding the key processes involved. Further research is warranted to fully elucidate the specific biological activities and molecular mechanisms of this promising natural product.
References
An In-depth Technical Guide to the Biosynthesis of Kaempferol 3,7,4'-trimethyl ether
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Kaempferol, a ubiquitous natural flavonol, and its O-methylated derivatives have garnered significant attention for their diverse pharmacological activities and improved bioavailability. Methylation, a critical modification in flavonoid biosynthesis, enhances the lipophilicity and metabolic stability of these compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to Kaempferol 3,7,4'-trimethyl ether, detailing the enzymatic steps from the precursor molecule to the final methylated product. It includes a summary of relevant quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental processes.
The Core Biosynthetic Pathway: From Phenylalanine to Kaempferol
The biosynthesis of all flavonoids begins with the phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2] This serves as the primary entry point for the production of a vast array of secondary metabolites.
The key enzymatic steps to produce the kaempferol backbone are as follows[2]:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin, a key flavanone intermediate.
-
Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the C-3 position of naringenin to produce dihydrokaempferol.[3]
-
Flavonol Synthase (FLS): Catalyzes the desaturation of the C2-C3 bond in dihydrokaempferol to form the flavonol kaempferol.[2][3]
Regiospecific O-Methylation of Kaempferol
The conversion of the kaempferol aglycone to this compound is accomplished through sequential methylation reactions. These reactions are catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4][5] These enzymes exhibit high regiospecificity, transferring a methyl group from the donor molecule SAM to a specific hydroxyl group on the flavonoid backbone.[4]
The biosynthesis of this compound requires three distinct methylation events at the 3, 7, and 4' positions. While the exact sequence can vary between plant species depending on enzyme availability and substrate affinity, the process involves three types of OMTs:
-
Flavonol 3-O-methyltransferase (F3OMT): Methylates the hydroxyl group at the C-3 position.
-
Flavonoid 7-O-methyltransferase (F7OMT): Methylates the hydroxyl group at the C-7 position.[4]
-
Flavonoid 4'-O-methyltransferase (F4'OMT): Methylates the hydroxyl group at the C-4' position of the B-ring, converting kaempferol to kaempferide.[6][7]
The overall transformation proceeds as follows: Kaempferol + 3 SAM → this compound + 3 S-adenosyl-L-homocysteine
Below is a DOT language script visualizing this multi-step biosynthetic pathway.
References
- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition between anthocyanin and kaempferol glycosides biosynthesis affects pollen tube growth and seed set of Malus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. ZFIN GO: Molecular Function: kaempferol 4'-O-methyltransferase activity [zfin.org]
Chemical structure and properties of Kaempferol 3,7,4'-trimethyl ether.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 3,7,4'-trimethyl ether, a naturally occurring methylated flavonoid, is a derivative of the widely studied flavonol, kaempferol. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its synthesis, isolation, and biological evaluation, alongside a summary of its quantitative data. Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, offering insights into its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is structurally characterized by a flavonoid backbone with methoxy groups at positions 3, 7, and 4' and a hydroxyl group at position 5.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1] |
| Synonyms | Kaempferol-3,7,4'-trimethylether, 5-Hydroxy-3,7,4'-trimethoxyflavone, Ermanin |
| CAS Number | 15486-34-7[1] |
| Molecular Formula | C₁₈H₁₆O₆[1] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3O)OC)OC[1] |
| InChI Key | WSQWAMGRHJQANC-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 328.32 g/mol | [2] |
| Appearance | Yellow powder/solid | [2][3] |
| Melting Point | 157-158 °C | ChemicalBook |
| Boiling Point (Predicted) | 549.0 ± 50.0 °C | ChemicalBook |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | ChemicalBook |
| Solubility | Soluble in DMSO (11 mg/mL) | [3] |
Spectral Data
Table 3: Spectral Data of Kaempferol (Parent Compound)
| Technique | Key Data |
| UV-Vis (Methanol) | λmax: 266 nm, 366 nm |
| IR (KBr) | ~3427 cm⁻¹ (O-H), ~1613 cm⁻¹ (C=O) |
| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 12.49 (s, 1H, 5-OH), 8.05 (d, J=8.8 Hz, 2H, H-2',6'), 6.93 (d, J=8.8 Hz, 2H, H-3',5'), 6.48 (d, J=1.9 Hz, 1H, H-8), 6.19 (d, J=1.9 Hz, 1H, H-6) |
| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ 176.4 (C-4), 164.4 (C-7), 161.2 (C-5), 159.9 (C-4'), 156.7 (C-9), 147.3 (C-2), 136.2 (C-3), 129.9 (C-2',6'), 122.3 (C-1'), 115.9 (C-3',5'), 103.6 (C-10), 98.7 (C-6), 93.9 (C-8) |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 285.04 |
Biological Activities and Signaling Pathways
This compound is a flavonol aglycone that has been isolated from plants such as Siparuna gigantotepala and is known to possess antioxidant activity.[4][5] Its biological activities are largely inferred from its parent compound, kaempferol, which exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The methylation of hydroxyl groups can enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and efficacy.
Anti-inflammatory Activity
The anti-inflammatory effects of kaempferol are well-documented and are primarily attributed to its ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound shares these mechanisms of action.
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Kaempferol has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. The three main MAPK families are ERK, JNK, and p38. Kaempferol has been demonstrated to inhibit the phosphorylation of these kinases, thereby downregulating the expression of downstream inflammatory mediators.
References
Spectroscopic and Structural Elucidation of Kaempferol 3,7,4'-trimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Kaempferol 3,7,4'-trimethyl ether (also known as 5-hydroxy-3,7,4'-trimethoxyflavone). This methylated flavonoid, a derivative of the widely studied kaempferol, is of significant interest for its potential pharmacological activities. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for these analyses, and provides a logical workflow for spectroscopic analysis.
Spectroscopic Data
The structural confirmation of this compound is achieved through the combined use of ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below has been compiled from literature sources detailing the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.75 | s | - | 5-OH |
| 8.05 | d | 8.9 | H-2', H-6' |
| 7.00 | d | 8.9 | H-3', H-5' |
| 6.45 | d | 2.2 | H-8 |
| 6.35 | d | 2.2 | H-6 |
| 3.88 | s | - | 4'-OCH₃ |
| 3.86 | s | - | 7-OCH₃ |
| 3.80 | s | - | 3-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 179.0 | C-4 |
| 165.5 | C-7 |
| 162.0 | C-5 |
| 161.5 | C-4' |
| 158.0 | C-9 |
| 155.5 | C-2 |
| 138.5 | C-3 |
| 130.5 | C-2', C-6' |
| 123.0 | C-1' |
| 114.0 | C-3', C-5' |
| 106.5 | C-10 |
| 98.0 | C-6 |
| 92.5 | C-8 |
| 60.0 | 3-OCH₃ |
| 56.0 | 7-OCH₃ |
| 55.5 | 4'-OCH₃ |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 328.09 | [M]⁺ (Molecular Ion) |
| 313.07 | [M - CH₃]⁺ |
| 285.08 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following protocols are representative of the methods used to obtain the spectroscopic data for flavonoid compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). For the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an Agilent Technologies LC/MSD Trap SL system with an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer via direct infusion or after separation by high-performance liquid chromatography (HPLC). The mass spectrometer is operated in positive ion mode, and the data is collected over a mass range of m/z 50-500. The capillary voltage is maintained at 3.5 kV, and the fragmentor voltage is set to 140 V. Nitrogen is used as the drying gas at a flow rate of 10 L/min and a temperature of 350°C.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a flavonoid compound.
The Biological Virtuosity of Methylated Flavonoids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylated flavonoids, a significant subclass of flavonoid compounds, are emerging as potent bioactive molecules with a diverse range of therapeutic applications. Their enhanced metabolic stability and bioavailability, conferred by the presence of methyl groups, distinguish them from their hydroxylated counterparts and position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core biological activities of methylated flavonoids, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, as well as their potential in managing metabolic syndrome. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and application in the scientific community.
Introduction
Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously found in plants. For decades, they have been the subject of intense research due to their well-documented antioxidant properties and potential health benefits. However, the therapeutic efficacy of many naturally occurring flavonoids is often limited by their poor oral bioavailability and rapid metabolism. Methylation of the flavonoid structure has been identified as a key natural and synthetic modification that significantly enhances their pharmacokinetic profile. This modification increases lipophilicity, facilitating absorption across biological membranes, and protects the molecule from extensive first-pass metabolism, leading to higher and more sustained plasma concentrations. This guide delves into the multifaceted biological activities of these modified flavonoids, providing the technical details necessary for their study and exploitation.
Anticancer Activities
Methylated flavonoids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanisms of Action
The anticancer effects of methylated flavonoids are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Notably, they have been shown to interact with the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are frequently dysregulated in cancer.[1][2] Furthermore, methylated flavonoids can influence the expression and activity of proteins involved in cell cycle regulation and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and caspases. Some methylated flavonoids also exhibit inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[3]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various methylated flavonoids against different cancer cell lines have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Methylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | SCC-9 | 5-8 | [4] |
| 5,7,4'-Trimethoxyflavone | SCC-9 | 5-8 | [4] |
| Isorhamnetin | Colorectal Cancer Cells | - | [1] |
| Isorhamnetin | Breast Cancer Cells | - | [1] |
Note: Specific IC50 values for Isorhamnetin were not explicitly stated in the provided search results, but its inhibitory action on the PI3K/Akt/mTOR pathway in these cancers was highlighted.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methylated flavonoid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methylated flavonoid in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway by methylated flavonoids.
Anti-inflammatory Activities
Methylated flavonoids exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Mechanisms of Action
The anti-inflammatory effects of methylated flavonoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. They achieve this by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A crucial mechanism underlying these effects is the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][5]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of methylated flavonoids can be assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
| Methylated Flavonoid | Cell Line | Assay | Result | Reference |
| Fisetin | RAW264.7 | NO Production | 52% inhibition at 20 µM | [5] |
Note: While fisetin is a flavonol, the study indicates it is metabolized into methylated products, suggesting the activity may be, in part, due to its methylated forms.
Experimental Protocol: Nitric Oxide Assay
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Methylated flavonoid stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the methylated flavonoid for a specific period (e.g., 1-2 hours) before inducing inflammation.
-
Inflammatory Stimulation: Add LPS to the wells (except for the negative control) to stimulate nitric oxide production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-treated control.
Signaling Pathway Visualization
Caption: Inhibition of the MAPK signaling cascade by methylated flavonoids.
Neuroprotective Activities
Methylated flavonoids have shown promise in protecting neuronal cells from damage and degeneration, suggesting their potential in the management of neurodegenerative diseases.
Mechanisms of Action
The neuroprotective effects of flavonoids, including their methylated derivatives, are multifaceted. They can mitigate oxidative stress, a key contributor to neuronal damage, by scavenging reactive oxygen species (ROS). Additionally, they can modulate signaling pathways involved in neuronal survival and apoptosis. Some flavonoids have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is relevant in the context of Alzheimer's disease.[2][6]
Quantitative Data: In Vitro Neuroprotection
The neuroprotective potential of flavonoids has been evaluated in various in vitro models.
| Flavonoid | Assay | IC50 (µM) | Reference |
| Quercetin | AChE Inhibition | 35.5 | [2] |
| Kaempferol-3-O-rutinoside | AChE Inhibition | 50.4 | [2] |
| Kaempferol-3-O-glucoside | AChE Inhibition | 80.4 | [2] |
Note: These are examples of related flavonoids; more research is needed to establish a comprehensive database of IC50 values specifically for methylated flavonoids in neuroprotection assays.
Experimental Protocol: Neuroprotective Assay Against H2O2-Induced Cytotoxicity
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Complete cell culture medium
-
Methylated flavonoid stock solution
-
Hydrogen peroxide (H2O2) solution
-
MTT assay reagents (as described in section 2.3)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the methylated flavonoid for a specified duration (e.g., 24 hours).
-
Oxidative Stress Induction: Induce oxidative stress by adding a cytotoxic concentration of H2O2 to the wells (except for the negative control).
-
Incubation: Incubate the plate for a further period (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT assay as described in section 2.3 to determine the percentage of viable cells.
-
Data Analysis: Compare the viability of cells treated with the methylated flavonoid and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.
Workflow Visualization
Caption: Workflow for evaluating the neuroprotective effects of methylated flavonoids.
Antimicrobial Activities
Methylated flavonoids have emerged as a promising class of natural antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.
Mechanisms of Action
The antimicrobial mechanisms of flavonoids are diverse and can include the disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with bacterial energy metabolism. The lipophilic nature of methylated flavonoids may enhance their ability to interact with and disrupt the bacterial cell membrane.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of methylated flavonoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Flavonoid Subclass | Bacteria | MIC Range (µg/mL) | Reference |
| Chalcones | Staphylococcus aureus | 31.25 - 125 | [6][7] |
| Flavanones | Gram-negative bacteria | 0.25 - 4 | [7] |
| Prenylated Chalcones | Staphylococcus aureus | 0.3 - 39.1 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Methylated flavonoid stock solution
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the methylated flavonoid in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the methylated flavonoid at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Effects on Metabolic Syndrome
Emerging evidence suggests that flavonoids, including their methylated forms, may have beneficial effects on components of the metabolic syndrome, such as obesity, dyslipidemia, and insulin resistance.
Mechanisms of Action
Flavonoids are thought to influence metabolic health through several mechanisms, including the modulation of lipid metabolism, improvement of insulin sensitivity, and reduction of inflammation and oxidative stress. For instance, some flavonoids can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8]
Experimental Protocol: In Vivo Assessment in a High-Fat Diet-Induced Obesity Model
Animal models are crucial for investigating the effects of compounds on metabolic syndrome.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Standard chow diet
-
High-fat diet (HFD)
-
Methylated flavonoid
-
Equipment for measuring body weight, food intake, and relevant blood biochemical parameters (e.g., glucose, insulin, lipids)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Induction of Obesity: Feed the animals a high-fat diet for a specified period to induce obesity and other metabolic abnormalities. A control group will receive a standard chow diet.
-
Compound Administration: Divide the HFD-fed animals into groups and administer the methylated flavonoid at different doses (e.g., via oral gavage) for a defined treatment period. One HFD group will receive the vehicle as a control.
-
Monitoring: Throughout the study, monitor body weight, food intake, and other relevant parameters.
-
Terminal Procedures: At the end of the study, collect blood samples for the analysis of glucose, insulin, and lipid profiles. Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the metabolic parameters between the different treatment groups to evaluate the effects of the methylated flavonoid.
Conclusion
Methylated flavonoids represent a highly promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their enhanced bioavailability and metabolic stability overcome key limitations of their unmethylated precursors, making them attractive candidates for the development of novel pharmaceuticals and nutraceuticals. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and medicinal chemistry, fostering further investigation into the remarkable biological activities of methylated flavonoids. The continued exploration of their mechanisms of action and in vivo efficacy will undoubtedly pave the way for their translation into clinical applications for a variety of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Treatment with Flavonoids on Metabolic Syndrome Components in Humans: A Systematic Review Focusing on Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Treatment with Flavonoids on Metabolic Syndrome Components in Humans: A Systematic Review Focusing on Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Potential of Kaempferol Derivatives: A Technical Guide for Drug Discovery and Development
December 16, 2025
Executive Summary
Kaempferol, a naturally occurring flavonoid found in a wide variety of plants, and its derivatives have emerged as promising candidates for the development of novel therapeutics. Possessing a core diphenylpropane (C6-C3-C6) structure, these compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, antidiabetic, antiviral, and cardioprotective effects. This technical guide provides an in-depth overview of the pharmacological potential of kaempferol derivatives, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the core signaling pathways through which these compounds exert their effects. The multifaceted nature of kaempferol derivatives underscores their potential to address a wide range of human diseases, making them a compelling area for further investigation and clinical translation.
Introduction
Kaempferol and its glycosidic derivatives are ubiquitously distributed in the plant kingdom, found in common dietary sources such as kale, beans, tea, spinach, and broccoli. The fundamental kaempferol structure features hydroxyl groups at positions 3, 5, 7, and 4', which are often glycosylated to form a diverse array of derivatives. These structural modifications significantly influence their bioavailability and biological activity. The growing body of scientific evidence highlights the potential of these natural compounds to modulate key cellular processes involved in the pathogenesis of numerous chronic and infectious diseases. This guide aims to consolidate the current knowledge on the pharmacological activities of kaempferol derivatives, providing a data-driven resource to support ongoing research and development efforts.
Pharmacological Activities of Kaempferol Derivatives
The therapeutic potential of kaempferol and its derivatives stems from their ability to interact with a multitude of molecular targets, leading to a wide spectrum of biological effects. This section summarizes the key pharmacological activities supported by quantitative data from preclinical studies.
Anticancer Activity
Kaempferol and its derivatives have demonstrated significant anticancer properties across various cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1]
| Compound | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| Kaempferol | MDA-MB-231 (Breast) | Cytotoxicity | 43.86 (24h) | [1] |
| Kaempferol | MDA-MB-468 (Breast) | Cytotoxicity | 48.47 (24h) | [1] |
| Kaempferol | HepG2 (Liver) | Antiproliferation | 30.92 | [2] |
| Kaempferol | CT26 (Colon) | Antiproliferation | 88.02 | [2] |
| Kaempferol | B16F1 (Melanoma) | Antiproliferation | 70.67 | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Kaempferol derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
| Compound | Assay | Model | Inhibition/Effect | Reference |
| Kaempferol | T cell proliferation | Concanavalin A-induced | 53.62% inhibition (100 µM, 24h) | [3] |
| Kaempferol-7-O-glucoside | T cell proliferation | Concanavalin A-induced | 25.5% inhibition (24h) | [3] |
| Acylated Kaempferol Glucopyranoside | Nitric Oxide Production | RAW 264.7 cells | 62.95% decrease (1 mg/ml) | [4] |
Antioxidant Activity
The antioxidant properties of kaempferol derivatives are crucial to their protective effects against cellular damage induced by oxidative stress.
| Compound | Assay | IC50 Value | Reference |
| Kaempferol | DPPH Radical Scavenging | - | [2] |
| Kaempferol | ABTS Radical Scavenging | - | [2] |
Neuroprotective Activity
Kaempferol derivatives have shown promise in protecting neurons from damage, a critical aspect in the context of neurodegenerative diseases.
| Compound | Model | Neurotoxicant | Effect | Concentration | Reference |
| α-Rhamnoisorobin | SH-SY5Y cells | H2O2 | Cytoprotection | 1-10 µM | [5] |
| α-Rhamnoisorobin | SH-SY5Y cells | 6-OHDA | Neuroprotection | 1-10 µM | [5] |
| Kaempferitrin | SH-SY5Y cells | H2O2 & 6-OHDA | Neuroprotection | 50 µM | [5] |
| Kaempferide | PC-12 & SHSY5Y cells | - | Inhibition of apoptosis | - |
Antidiabetic Activity
Kaempferol and its derivatives have been investigated for their potential to manage diabetes through various mechanisms, including the inhibition of carbohydrate-metabolizing enzymes and improvement of insulin sensitivity.[6][7][8]
| Compound | Target/Model | Effect | Quantitative Data | Reference |
| Kaempferol | α-Amylase | Inhibition | 37.43 ± 0.42% | [8] |
| Kaempferol | STZ-NA-induced diabetic mice | Reduced blood glucose | Significant (p < 0.001) | [8] |
| Kaempferol Glycosides | High-fat-diet mice | Reduced fasting blood glucose | - | [6] |
Antiviral Activity
Several kaempferol derivatives have been identified as potent inhibitors of various viruses.[9]
| Compound | Virus | Target | IC50 Value (µM) | Reference |
| Juglanin | Coronavirus | 3a channel protein | 2.3 | [10] |
| Kaempferol | SARS-CoV-2 | 3CLpro | ~88% inhibition at 125 µM | [11] |
| Quercetin-7-O-glucoside | Influenza A and B | Viral RNA polymerase | 3.10 - 8.19 µg/mL | [11] |
Cardioprotective Activity
Kaempferol derivatives have demonstrated the ability to protect the heart from injury through antioxidant and anti-inflammatory mechanisms.[12][13][14]
| Compound | Model | Effect | Quantitative Data | Reference |
| Kaempferol | Ischemia/Reperfusion in rats | Improved cardiac function | Significant recovery of LVDP and ±dp/dt max | [15] |
| Kaempferol | Ischemia/Reperfusion in rats | Reduced infarct size | Significant reduction | [14] |
| Kaempferol | 5-Fluorouracil-induced cardiotoxicity in rats | Increased hemoglobin levels | Significant (p < 0.05 at 1 mg/kg) | [12] |
Key Signaling Pathways Modulated by Kaempferol Derivatives
The pharmacological effects of kaempferol derivatives are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new drugs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Kaempferol and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[16] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Kaempferol has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[17][18]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth and proliferation. Constitutive activation of STAT3 is common in many cancers. Kaempferol has been shown to inhibit the phosphorylation and nuclear translocation of STAT3.[19]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1). Kaempferol can activate the Nrf2/HO-1 pathway, thereby protecting cells from oxidative damage.[20][21]
Experimental Protocols
The evaluation of the pharmacological potential of kaempferol derivatives relies on a variety of standardized in vitro and in vivo experimental models. This section provides an overview of the methodologies for key assays.
In Vitro Assays
This assay is a standard and rapid method to screen the antioxidant activity of compounds.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the kaempferol derivative and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test sample and standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kaempferol derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
In Vivo Models
This is a widely used and reproducible model of acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).
-
Procedure:
-
Acclimatize animals (typically rats or mice) to the experimental conditions.
-
Administer the kaempferol derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection at a predetermined time before carrageenan injection.
-
Measure the initial paw volume of the animals using a plethysmometer.
-
Inject a solution of carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).
-
The MCAO model is a widely used animal model of focal cerebral ischemia that mimics human stroke.
-
Principle: A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to a reproducible ischemic infarct in the brain. Reperfusion is achieved by withdrawing the filament after a specific period of occlusion.
-
Procedure:
-
Anesthetize the animal (typically a rat or mouse).
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA distally and place a temporary ligature around the CCA.
-
Insert a coated nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the MCA.
-
After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.
-
Close the incision and allow the animal to recover.
-
Assess neurological deficits at various time points post-surgery.
-
After a specific survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed for infarct volume analysis, typically using TTC staining. The neuroprotective effect of the kaempferol derivative, administered before, during, or after ischemia, is evaluated by the reduction in infarct volume and improvement in neurological scores compared to a vehicle-treated group.[22][23]
-
Conclusion and Future Directions
Kaempferol and its derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential across a spectrum of diseases. Their ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, STAT3, and Nrf2/HO-1, provides a molecular basis for their observed anticancer, anti-inflammatory, antioxidant, neuroprotective, antidiabetic, antiviral, and cardioprotective activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising field.
Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to optimize the pharmacological properties of kaempferol derivatives, including their potency, selectivity, and pharmacokinetic profiles. Secondly, the development of advanced drug delivery systems is crucial to overcome the challenges of low bioavailability associated with many flavonoids. Finally, well-designed clinical trials are essential to translate the promising preclinical findings into effective therapies for human diseases. The continued exploration of kaempferol derivatives holds great promise for the discovery of novel, safe, and effective treatments for a wide range of debilitating conditions.
References
- 1. Polyphenols as Antiviral Agents: Their Potential Against a Range of Virus Types [mdpi.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The anti-obesity and anti-diabetic effects of kaempferol glycosides from unripe soybean leaves in high-fat-diet mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Kaempferol Derivatives as Antiviral Drugs against the 3a Channel Protein of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protective Effect of Kaempferol and Its Nanoparticles on 5-Fluorouracil-Induced Cardiotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardioprotective Properties of Kaempferol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 19. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kaempferol prevents acetaminophen-induced liver injury by suppressing hepatocyte ferroptosis via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: HPLC Method Development for the Analysis of Kaempferol 3,7,4'-trimethyl ether
Abstract
This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Kaempferol 3,7,4'-trimethyl ether, a methylated flavonoid with potential pharmacological activities.[1][2][3] The method utilizes a C18 column with a gradient elution of acetonitrile and acidified water, and UV detection. This method is suitable for the quantification of this compound in various samples, including plant extracts and in-process drug development samples. The method was developed based on established protocols for flavonoid analysis and validated for its linearity, accuracy, precision, and sensitivity.[4][5]
Introduction
This compound is a naturally occurring flavonoid found in various plant species.[1][2][3] Flavonoids are a class of polyphenolic compounds known for their antioxidant and other health-beneficial properties.[4] The methylation of the hydroxyl groups on the kaempferol backbone, as in this compound, can alter its physicochemical properties, such as hydrophobicity and stability, potentially affecting its bioavailability and biological activity.[1] Therefore, a reliable analytical method is crucial for its accurate quantification in research and drug development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[4][6] This application note provides a detailed protocol for an HPLC method suitable for the routine analysis of this compound.
Experimental
2.1. Instrumentation and Chemicals
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) was used.[7]
-
Chromatographic Column: A Zorbax SB-C18 column (4.6 mm x 150 mm, 3.5 µm particle size) was employed for separation.[7]
-
Chemicals and Reagents:
-
This compound standard (purity ≥98%) was obtained from a commercial source.
-
Acetonitrile (HPLC grade) and Methanol (HPLC grade) were purchased from a reputable supplier.
-
Formic acid (analytical grade) was used to acidify the mobile phase.
-
Ultrapure water was used for the preparation of all aqueous solutions.
-
2.2. Chromatographic Conditions
The separation was achieved using a gradient elution with the following parameters:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % A % B 0 60 40 15 40 60 20 40 60 25 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2.3. Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing and dissolving the standard in methanol.[4][9] Working standard solutions of various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) were prepared by serial dilution of the stock solution with the mobile phase.[5]
2.4. Sample Preparation
For plant material, a representative sample should be ground into a fine powder. A known amount of the powder is then extracted with methanol using sonication or maceration.[4] The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
3.1. Method Validation Summary
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]
Data Presentation
| Parameter | Result |
| Retention Time (min) | Approximately 12.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
3.2. Physicochemical Properties of this compound
-
Molecular Formula: C₁₈H₁₆O₆[1]
-
Molecular Weight: 328.32 g/mol [1]
-
Appearance: Expected to be a powder.[1]
-
Solubility: Soluble in DMSO and likely in methanol and other organic solvents.[3][10]
Experimental Protocols
4.1. Protocol for Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask. Make up to the mark with ultrapure water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Degas both mobile phases for at least 15 minutes using a sonicator or vacuum filtration before use.
4.2. Protocol for Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Make up to the mark with methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
4.3. Protocol for Sample Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run the gradient program as described in the chromatographic conditions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is simple, accurate, and reliable for the quantitative analysis of this compound. The method can be effectively used for the quality control of raw materials, stability studies of formulations, and in various research applications involving this compound.
References
- 1. Kaempferol-3,7,4'-trimethyl ether | CymitQuimica [cymitquimica.com]
- 2. KAEMPFEROL-3,7,4'-TRIMETHYL ETHER | 15486-34-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijariie.com [ijariie.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. UV-Vis Spectrum of Kaempferol | SIELC Technologies [sielc.com]
- 9. ijpsr.com [ijpsr.com]
- 10. This compound | NO Synthase | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Kaempferol 3,7,4'-trimethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3,7,4'-trimethyl ether is a methylated derivative of kaempferol, a naturally occurring flavonol found in many plants. While kaempferol itself is extensively studied for its anticancer, anti-inflammatory, and antioxidant properties, research on its methylated forms is emerging. Methylation can significantly alter the bioavailability and biological activity of flavonoids.[1] These application notes provide a guide to the in vitro testing of this compound, with a focus on its potential anticancer and anti-inflammatory effects. Due to the limited specific data on this particular trimethylated form, some protocols and data are based on the parent compound, kaempferol, and other related methylated flavonoids, serving as a foundational framework for investigation.
Key Applications
-
Anticancer Activity Screening: Assessing the cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Anti-inflammatory Potential Evaluation: Investigating the inhibition of inflammatory mediators and pathways in relevant cell models.
-
Antioxidant Capacity Determination: Measuring the radical scavenging and antioxidant enzyme-inducing activities.
-
Mechanism of Action Studies: Elucidating the signaling pathways modulated by the compound.
I. Anticancer Activity Assays
This compound has demonstrated selective cytotoxic activities against various cancer cell lines.[2] In vitro assays are crucial to quantify this activity and understand the underlying mechanisms.
Data Presentation: Cytotoxicity of Kaempferol and its Derivatives
The following table summarizes representative IC50 values for the parent compound, kaempferol, in various cancer cell lines. This data serves as a benchmark for designing experiments with this compound.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | Kaempferol | 30 - 132 | 24 - 72 |
| MDA-MB-231 | Breast Cancer | Kaempferol | 24.85 | 72 |
| A549 | Lung Cancer | Kaempferol | 50 - 100 | 24 - 48 |
| HepG2 | Liver Cancer | Kaempferol | 50 - 100 | 24 - 72 |
| HT-29 | Colon Cancer | Kaempferol | 100 | 48 |
| OVCAR-3 | Ovarian Cancer | Kaempferol | 50 | Not Specified |
Note: This data is for the parent compound, kaempferol, and is intended to guide initial dose-response studies for this compound.
Experimental Protocols
1. Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of mitochondria.
-
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Visualization of Anticancer Mechanisms
Caption: Putative anticancer signaling pathways of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
II. Anti-inflammatory Activity Assays
Methylated flavonoids have shown potential in modulating inflammatory responses. For instance, Kaempferol 5,7,4'-trimethyl ether inhibits the NF-κB pathway and nitric oxide production.
Data Presentation: Inhibition of Inflammatory Mediators
The following table presents representative data for kaempferol's anti-inflammatory effects, which can be used as a reference for designing experiments with its trimethylated derivative.
| Cell Line | Inflammatory Stimulus | Mediator | Compound | Concentration (µM) | % Inhibition |
| RAW 264.7 | LPS | NO Production | Kaempferol | 50 | ~50% |
| RAW 264.7 | LPS | PGE2 Production | Kaempferol | 50 | ~60% |
| RAW 264.7 | LPS | TNF-α | Kaempferol | 100 | Significant |
| RAW 264.7 | LPS | IL-6 | Kaempferol | 100 | Significant |
Note: This data is for the parent compound, kaempferol. The efficacy of this compound should be determined experimentally.
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
This compound
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Materials:
-
This compound
-
RAW 264.7 cells or other relevant immune cells
-
LPS
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine.
-
Data Analysis: Calculate the concentration of the cytokine based on the standard curve.
-
Visualization of Anti-inflammatory Mechanisms
Caption: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.
III. Antioxidant Activity Assays
This compound has been noted for its antioxidant activity.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a cell-free assay to measure the radical scavenging ability of the compound.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Ascorbic acid (positive control)
-
-
Protocol:
-
Sample Preparation: Prepare different concentrations of the compound in methanol.
-
Reaction Mixture: In a 96-well plate, add the compound solution and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro bioactivity of this compound. While specific data for this compound is limited, the methodologies established for its parent compound, kaempferol, and other methylated flavonoids provide a solid starting point for research into its potential as a therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile.
References
Application Notes and Protocols for Studying Kaempferol Effects in Animal Models
Disclaimer: Extensive literature searches did not yield sufficient data on Kaempferol 3,7,4'-trimethyl ether (KTM) to generate detailed application notes and protocols for this specific compound. The available information is sparse and lacks the in-vivo experimental detail required. Therefore, the following application notes and protocols are provided for the parent compound, Kaempferol , for which a substantial body of research exists. This information is intended to serve as a comprehensive example and guide for researchers interested in the in-vivo study of kaempferol and its derivatives.
I. Introduction to Kaempferol and its Therapeutic Potential
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a natural flavonol, a type of flavonoid, found in a wide variety of fruits, vegetables, and medicinal plants.[1][2][3][4][5] It is recognized for its broad range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardioprotective properties.[1][2][4] These therapeutic effects are attributed to its ability to modulate various cellular signaling pathways involved in the pathogenesis of numerous chronic diseases.[2][3][6]
II. Animal Models for Studying Kaempferol
A variety of animal models have been utilized to investigate the therapeutic effects of kaempferol across different disease areas. The selection of an appropriate model is critical for elucidating the specific mechanisms of action.
A. Cancer Models
Xenograft models in immunodeficient mice are commonly used to assess the anti-tumor efficacy of kaempferol.
-
Subcutaneous Xenograft Model: Human cancer cells are injected subcutaneously into nude mice. Kaempferol treatment has been shown to inhibit tumor growth in models of cholangiocarcinoma, bladder cancer, and oral cancer.[7][8][9]
-
Metastasis Model: To study the anti-metastatic effects, cancer cells are often injected intravenously (e.g., via the tail vein) to simulate metastasis to the lungs. Kaempferol has demonstrated the ability to reduce the number and volume of metastatic foci in lung metastasis models.[7][10]
B. Neurodegenerative Disease and Neuroprotection Models
Rodent models are frequently employed to study the neuroprotective effects of kaempferol.
-
Amyloid-beta (Aβ)-induced Neurotoxicity: This model, often in ICR mice, mimics aspects of Alzheimer's disease. Intracerebroventricular injection of Aβ is used to induce cognitive deficits, which can be assessed by behavioral tests like the Y-maze.[11]
-
Chlorpyrifos (CPF)-induced Neurotoxicity: Rats treated with the pesticide CPF exhibit oxidative stress and memory deficits. This model is used to evaluate the protective effects of kaempferol against environmental neurotoxins.[12]
-
Neuropathic Pain Model: Chronic constriction injury of the sciatic nerve in rodents is a common model for neuropathic pain. Kaempferol's analgesic and anti-inflammatory effects are evaluated in this context.[13]
C. Inflammation Models
Acute and chronic inflammation models are used to study the anti-inflammatory properties of kaempferol.
-
Lipopolysaccharide (LPS)-induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in cellular and animal models.[14][15]
-
Carrageenan-induced Paw Edema: This is a classic model of acute inflammation where carrageenan is injected into the paw of a rodent, and the subsequent swelling is measured.[14][15]
III. Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of Kaempferol in various animal models.
Table 1: Anti-Cancer Effects of Kaempferol in Xenograft Mouse Models
| Animal Model | Cancer Type | Kaempferol Dosage | Treatment Duration | Key Findings | Reference |
| BALB/c nude mice | Cholangiocarcinoma | Not specified | Not specified | Reduced tumor volume and number of metastatic nodules. | [7] |
| Subcutaneous xenografted mice | Bladder Cancer | Not specified | Not specified | Reduced cancer formation and elevated apoptotic markers. | [8] |
| Mice xenograft model | Oral Cancer | Not specified | Not specified | Significant prevention of tumor growth. | [9] |
Table 2: Neuroprotective Effects of Kaempferol in Rodent Models
| Animal Model | Disease/Toxin Model | Kaempferol Dosage | Administration Route | Key Findings | Reference |
| ICR Mice | Aβ-induced neurotoxicity | Not specified | Not specified | Significantly reversed impaired performance in a Y-maze test. | [11] |
| Rats | Chlorpyrifos-induced neurotoxicity | 21 mg/kg BW | Intraperitoneal | Protected against neuronal damage and improved performance in behavioral tests. | [12] |
Table 3: Anti-Inflammatory Effects of Kaempferol
| Animal Model/Cell Line | Inflammation Inducer | Kaempferol Dosage/Concentration | Key Findings | Reference |
| RAW 264.7 cells and Mice | Lipopolysaccharide (LPS) | Dose-dependent | Inhibited pro-inflammatory mediators (IL-1β, NO, PGE2, LTB4) and upregulated anti-inflammatory cytokine (IL-10). | [14][15] |
| Mice | Carrageenan | Dose-dependent | Reduced paw edema. | [14][15] |
IV. Experimental Protocols
A. Protocol 1: Evaluation of Anti-Tumor Activity in a Cholangiocarcinoma Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human cholangiocarcinoma (CCA) cell lines (e.g., HCCC9810 or QBC939).
-
Procedure:
-
Subcutaneously inject 5 x 10^6 CCA cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide mice into a control group and a kaempferol-treated group.
-
Administer kaempferol (dissolved in a suitable vehicle like DMSO and diluted with saline) to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor volume (Volume = 0.5 × length × width²) and body weight every few days.
-
After a set period (e.g., 3-4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[7][10]
-
-
For Metastasis Model:
-
Inject cancer cells into the lateral tail vein.
-
After a set period, euthanize the mice and harvest the lungs.
-
Count the number of metastatic nodules on the lung surface.
-
B. Protocol 2: Assessment of Neuroprotective Effects in an Aβ-induced Neurotoxicity Model
-
Animal Model: Male ICR mice.
-
Procedure:
-
Administer kaempferol or vehicle to respective groups for a predefined period.
-
Anesthetize the mice and intracerebroventricularly inject aggregated Aβ peptide.
-
Continue kaempferol/vehicle administration for a further period.
-
Conduct behavioral tests to assess cognitive function, such as the Y-maze test, to measure spontaneous alternation behavior as an indicator of spatial working memory.[11]
-
After behavioral testing, brain tissues can be collected for biochemical and histological analysis.
-
V. Signaling Pathways Modulated by Kaempferol
Kaempferol exerts its therapeutic effects by modulating multiple signaling pathways.
A. Anti-Cancer Signaling Pathways
Kaempferol has been shown to inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis by targeting pathways such as:
-
PI3K/AKT Pathway: Downregulation of this pathway is crucial for inhibiting cell survival and proliferation.[2][7]
-
MAPK/ERK Pathway: Kaempferol can modulate this pathway to suppress cancer progression.[1][2]
-
NF-κB Pathway: Inhibition of NF-κB, a key regulator of inflammation and cell survival, contributes to kaempferol's anti-cancer effects.[3]
-
STAT3 Pathway: Kaempferol can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[6]
B. Neuroprotective and Anti-Inflammatory Signaling Pathways
-
TLR4/NF-κB Pathway: Kaempferol can attenuate neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway in microglia.[13]
-
GSK3β-Nrf2 Signaling Pathway: Kaempferol has been shown to offer neuroprotection by inhibiting GSK3β and inducing the antioxidant response element Nrf2.[12]
VI. Visualizations
A. Experimental Workflow for Xenograft Model
Caption: Workflow for evaluating the anti-tumor effects of Kaempferol in a xenograft mouse model.
B. Kaempferol's Anti-Cancer Signaling Pathways
Caption: Simplified diagram of anti-cancer signaling pathways modulated by Kaempferol.
References
- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol inhibits the growth and metastasis of cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects of kaempferol (3,4',5,7-tetrahydroxyflavone) against amyloid beta peptide (Abeta)-induced neurotoxicity in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A neuroprotective role of kaempferol against chlorpyrifos-induced oxidative stress and memory deficits in rats via GSK3β-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kaempferol exerts a neuroprotective effect to reduce neuropathic pain through TLR4/NF‐ĸB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Kaempferol 3,7,4'-trimethyl ether Treatment in Cell Culture
Disclaimer: Scientific literature with detailed cell culture protocols and quantitative data specifically for Kaempferol 3,7,4'-trimethyl ether is limited. The following application notes, protocols, and data are based on studies conducted with its parent compound, Kaempferol . These should serve as a foundational guide and a starting point for researchers. Optimization of concentrations, incubation times, and specific cell lines is highly recommended when investigating this compound.
Application Notes
Kaempferol is a natural flavonoid found in a wide variety of fruits and vegetables that has demonstrated significant anti-cancer, anti-inflammatory, and antioxidant properties in numerous in vitro and in vivo studies.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[3]
In cancer cell models, Kaempferol has been shown to inhibit cell proliferation and trigger apoptosis by regulating the expression of Bcl-2 family proteins, activating caspases, and disrupting the mitochondrial membrane potential.[4][5] It can arrest the cell cycle at the G1/S and G2/M phases by downregulating the activity of cyclin-dependent kinases (CDKs).[6] Key signaling pathways modulated by Kaempferol include the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation.[1][6]
These protocols provide a framework for investigating the cytotoxic, apoptotic, and cell cycle-modulating effects of Kaempferol and its derivatives, such as this compound, on various cell lines.
Quantitative Data Summary
The following tables summarize the observed effects of Kaempferol on different cancer cell lines. These values can be used as a reference for designing dose-response experiments.
Table 1: Cytotoxicity of Kaempferol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result (% Viability Reduction) |
| MC-3 | Human Oral Cancer | MTT | 50 | 24 | Significant reduction |
| MC-3 | Human Oral Cancer | MTT | 100 | 24 | Further significant reduction |
| Ovarian Cancer (A2780/wt) | Ovarian Cancer | Proliferation Assay | 40 | 24 | Significant inhibition |
| Ovarian Cancer (OVCAR-3) | Ovarian Cancer | Proliferation Assay | 40 | 24 | Significant inhibition |
| HepG2 | Liver Cancer | CCK-8 | Dose-dependent | 24, 48 | Dose- and time-dependent inhibition |
| SNU-216 | Gastric Cancer | CCK-8 | Dose-dependent | - | Inhibition of viability |
Table 2: Apoptosis Induction by Kaempferol
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result |
| MC-3 | Human Oral Cancer | Annexin V/PI | 50 - 100 | 24 | Concentration-dependent increase in apoptosis |
| Ovarian Cancer (A2780/wt) | Ovarian Cancer | Caspase 3/7 Assay | 80 | 2 | Significant induction of caspase activity[5] |
| Ovarian Cancer (OVCAR-3) | Ovarian Cancer | Caspase 3/7 Assay | 80 | 2 | Significant induction of caspase activity[5] |
| HepG2 | Liver Cancer | Flow Cytometry | Dose-dependent | - | Dose-dependent increase in apoptosis[6] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for assessing the cellular effects of a compound and the key signaling pathways affected by Kaempferol.
Caption: A general experimental workflow for in vitro analysis.
Caption: Kaempferol-induced intrinsic apoptosis pathway.
Caption: Kaempferol-induced cell cycle arrest pathway.
Detailed Experimental Protocols
Stock Solution Preparation
-
Compound: this compound.
-
Solvent: Use sterile dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-100 mM). Dissolve the powdered compound in DMSO by vortexing.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Cell Lines: Culture the desired cell line (e.g., MCF-7, HeLa, A549) in its recommended complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction or flow cytometry) at a density that allows them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Thaw an aliquot of the stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
Control: Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the experimental groups.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Setup: Seed cells in a 96-well plate and treat as described in section 4.2.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][9]
-
Setup: Seed cells in 6-well plates and treat for the desired duration.
-
Cell Collection: Collect both floating cells (from the medium) and adherent cells (by trypsinization). Combine them and centrifuge at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold sterile PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
-
Setup: Seed cells in 6-well plates and treat as required.
-
Cell Collection: Harvest cells by trypsinization, collect by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells at 4°C for at least 2 hours or store at -20°C for several weeks.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Use cell cycle analysis software to quantify the percentage of cells in each phase.
References
- 1. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols [moorescancercenter.ucsd.edu]
Application Notes and Protocols: Kaempferol 3,7,4'-trimethyl ether as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its potential therapeutic applications, including its anticancer properties.[1] Its derivatives, such as the methylated forms, are being explored for enhanced bioavailability and efficacy. This document provides a detailed overview of the potential anticancer activities of Kaempferol 3,7,4'-trimethyl ether, drawing upon the extensive research conducted on the parent compound, kaempferol, and its other derivatives. While direct research on this compound is still emerging, the foundational data from kaempferol provides a strong basis for investigation. This guide offers potential mechanisms of action, experimental protocols, and data presentation to facilitate further research into this promising compound.
Potential Anticancer Mechanisms
Kaempferol and its derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways.[2][3] These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation by causing cell cycle arrest, and suppress metastasis and angiogenesis (the formation of new blood vessels that supply tumors).[4][5] The primary molecular targets include key proteins involved in cell cycle regulation, apoptosis, and inflammatory signaling pathways.
Data Presentation: Anticancer Activity of Kaempferol Derivatives
The following table summarizes the cytotoxic effects of kaempferol and its related compounds on various cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the efficacy of this compound.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Kaempferol | Endometrium cancer (Ishikawa and HEC-265) | Apoptosis Assay | 36 and 72 µM | [6] |
| Kaempferol | Endometrial carcinoma (MFE-280) | Apoptosis Assay | 0–20 μM | [6] |
| Kaempferol | Breast Cancer (MDA-MB-453) | Cell Cycle Arrest | Not Specified | [7] |
| Kaempferol | Ovarian Cancer (Caov-3, TOV-112D, SKOV-3, and OVACAR-3) | Proliferation Assay | Not Specified | [8][9] |
| Kaempferol | Esophageal squamous cell carcinoma | Proliferation Assay | Not Specified | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of this compound's anticancer potential.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways affected by kaempferol and its derivatives, as well as a general experimental workflow for assessing anticancer activity.
Caption: Potential anticancer mechanisms of this compound.
Caption: General experimental workflow for anticancer drug screening.
Caption: Simplified intrinsic apoptosis pathway modulated by Kaempferol.
References
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Applications of Kaempferol 3,7,4'-trimethyl ether
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature with specific data on the anti-inflammatory applications of Kaempferol 3,7,4'-trimethyl ether is limited. The following application notes and protocols are primarily based on the well-documented anti-inflammatory properties of its parent compound, kaempferol. The methylation at the 3, 7, and 4' positions may alter the biological activity, bioavailability, and metabolic stability of the molecule. Therefore, the provided information should serve as a foundational guide for initiating research on this compound, and specific experimental validation is strongly recommended.
Introduction
Kaempferol, a natural flavonol found in many plants, is known for its wide range of pharmacological activities, including potent anti-inflammatory and antioxidant effects. Its derivative, this compound, is a flavonol aglycone that has been isolated from sources such as the leaves of Siparuna gigantotepala. While it has been noted for its antioxidant activity, its anti-inflammatory potential is an emerging area of research. This document provides a detailed overview of the potential anti-inflammatory applications of this compound, drawing parallels from the established mechanisms of kaempferol.
The anti-inflammatory effects of kaempferol are largely attributed to its ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3] Kaempferol has been shown to inhibit the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][6]
Key Signaling Pathways in Inflammation Modulated by Kaempferol
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[1] Kaempferol has been demonstrated to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[2][8] Kaempferol has been shown to inhibit the phosphorylation of these key kinases, thereby downregulating the inflammatory cascade.[2][4]
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Quantitative Data Summary (Based on Kaempferol)
The following tables summarize the quantitative effects of kaempferol on various inflammatory markers from in vitro and in vivo studies. These values can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Kaempferol
| Cell Line | Inflammatory Stimulus | Kaempferol Concentration | Measured Parameter | Result |
| RAW 264.7 macrophages | LPS (1 µg/mL) | 50, 100 µM | NO Production | Significant inhibition |
| RAW 264.7 macrophages | LPS (1 µg/mL) | 50, 100 µM | PGE2 Production | Significant inhibition |
| THP-1 cells | IL-6 (50 ng/mL) | 25, 50, 100 µM | COX-2 Expression | Dose-dependent inhibition[9] |
| BV2 microglial cells | LPS (1 µg/mL) | 25, 50 µM | TNF-α Production | Significant reduction |
| BV2 microglial cells | LPS (1 µg/mL) | 25, 50 µM | IL-6 Production | Significant reduction |
| Human Gallbladder Epithelial Cells | LPS | 10-200 µM | LDH release | Dose-dependent reduction[10] |
Table 2: In Vivo Anti-inflammatory Activity of Kaempferol
| Animal Model | Inflammatory Condition | Kaempferol Dosage | Measured Parameter | Result |
| Mice | Carrageenan-induced paw edema | 50, 100 mg/kg | Paw Volume | Significant reduction[9] |
| Rats | Rotenone-induced Parkinson's model | 10, 20 mg/kg | TNF-α levels in striatum | Significant decrease (19.8% and 67.6%)[11] |
| Rats | Rotenone-induced Parkinson's model | 10, 20 mg/kg | IL-6 levels in striatum | Significant decrease (26.7% and 62.8%)[11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
Objective: To determine the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
Cell culture supernatant from treated cells (as in Protocol 1)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Detection antibodies
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Typically, the procedure involves coating the ELISA plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Experimental Workflow Visualization
References
- 1. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Kaempferol 3,7,4'-trimethyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of Kaempferol 3,7,4'-trimethyl ether, a methylated flavonol with noted biological activities. This document outlines the requisite experimental protocols and data presentation formats essential for a thorough antioxidant assessment.
Introduction
This compound is a natural flavonoid derivative that has garnered interest for its potential therapeutic properties, which are often linked to its antioxidant capacity.[1][2][3] Antioxidants are crucial in mitigating the detrimental effects of oxidative stress, a state implicated in the pathophysiology of numerous diseases. By neutralizing reactive oxygen species (ROS), antioxidants can protect cells and tissues from damage. A comprehensive evaluation of the antioxidant activity of this compound is fundamental to understanding its mechanism of action and potential applications in drug development. This document details the protocols for several widely accepted antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
Data Presentation
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference Compound | IC50 (µg/mL) |
| This compound | Data not available | Data not available | Ascorbic Acid | ~5-10 |
| Kaempferol | ~2.5 - 10 | ~8.7 - 34.9 | Trolox | ~4-8 |
| Kaempferol-3-O-alpha-L-rhamnoside | 14.6 | 33.5 | Butylated Hydroxytoluene (BHT) | 5.45 |
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalents) | Reference Compound | TEAC |
| This compound | Data not available | Ascorbic Acid | ~0.9 - 1.1 |
| Kaempferol | ~1.5 - 2.5 | Quercetin | ~2.5 - 4.5 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference Compound | FRAP Value (µmol Fe(II)/µmol) |
| This compound | Data not available | Ascorbic Acid | ~1.0 - 2.0 |
| Kaempferol | ~1.2 - 3.0 | Trolox | ~1.0 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
| Compound | ORAC Value (µmol TE/µmol) | Reference Compound | ORAC Value (µmol TE/µmol) |
| This compound | Data not available | Quercetin | ~4.0 - 7.0 |
| Kaempferol | ~2.0 - 5.0 | Trolox | 1.0 |
Signaling Pathway
The antioxidant effects of flavonoids like kaempferol are often mediated through the modulation of intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the antioxidant activity of this compound. It is recommended to perform these assays in triplicate to ensure the reliability of the results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which decolorizes upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare similar dilutions for the Trolox standard.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
Sample and standard preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample or standard solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated from the standard curve and is typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per µmol or µg of the sample.
Caption: Workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Reagent preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Sample preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
-
Initiation of reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately start recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standards. The results are expressed as µmol of Trolox equivalents (TE) per µmol or µg of the sample.
Caption: Workflow for the ORAC assay.
References
Kaempferol 3,7,4'-trimethyl ether: Applications and Protocols in Drug Discovery
Introduction
Kaempferol 3,7,4'-trimethyl ether (Ka-3,7,4-TME) is a naturally occurring flavonol, a type of flavonoid found in various plants.[1][2] As a methylated derivative of kaempferol, it exhibits enhanced stability and hydrophobicity, which can improve its potential as a drug candidate.[3] This document provides detailed application notes and experimental protocols for researchers and scientists engaged in the discovery and development of drugs based on Ka-3,7,4-TME. The focus is on its potential anticancer, anti-inflammatory, and antioxidant activities. While research on this specific trimethylated form is emerging, much of its therapeutic potential is inferred from the extensive studies on its parent compound, kaempferol.[4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₆ | [6] |
| Molecular Weight | 328.32 g/mol | [6] |
| Appearance | Powder | [6] |
| Purity | ≥98% | [6] |
| CAS Number | 15486-34-7 | [7] |
| Solubility | Soluble in DMSO | [8] |
Biological Activities and Quantitative Data
Ka-3,7,4-TME has demonstrated selective cytotoxic activities against various cancer cell lines.[8] The following table summarizes the available quantitative data on its biological activities.
| Biological Activity | Cell Line(s) | IC₅₀ Value | Reference |
| Cytotoxicity | 9 tested cancer cell lines | Selective activity observed | [8] |
| Cytotoxicity | 8 of 9 tested cancer cell lines (from an extract containing the compound) | < 30 µg/mL | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of Ka-3,7,4-TME. These are standard assays that can be adapted for this specific compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of Ka-3,7,4-TME in cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ka-3,7,4-TME in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of Ka-3,7,4-TME.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Ka-3,7,4-TME in methanol.
-
Prepare serial dilutions of the compound and ascorbic acid in methanol.
-
-
Assay:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of Ka-3,7,4-TME to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of Ka-3,7,4-TME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by Ka-3,7,4-TME are still under investigation, the mechanisms of its parent compound, kaempferol, provide a strong predictive framework. Kaempferol is known to exert its anticancer and anti-inflammatory effects by targeting multiple key signaling pathways.
Predicted Anticancer Signaling Pathways
Kaempferol has been shown to induce apoptosis and inhibit cell proliferation by modulating the PI3K/Akt and MAPK/ERK signaling pathways.[4][5] It can also trigger cell cycle arrest.[1]
Predicted Anti-inflammatory Signaling Pathway
Kaempferol inhibits inflammatory responses by suppressing the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like NO, TNF-α, and various interleukins.[9][10]
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of this compound in a drug discovery context.
References
- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol-3,7,4'-trimethyl ether | CymitQuimica [cymitquimica.com]
- 7. biorlab.com [biorlab.com]
- 8. This compound | NO Synthase | TargetMol [targetmol.com]
- 9. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Applications of Kaempferol 3,7,4'-trimethyl ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3,7,4'-trimethyl ether is a methylated flavonoid derived from the naturally occurring flavonol, kaempferol. While extensive research has highlighted the therapeutic potential of kaempferol in areas such as cancer, inflammation, and neurodegenerative diseases, studies on its methylated derivatives are emerging. Methylation can significantly alter the pharmacokinetic properties of flavonoids, often leading to improved metabolic stability and intestinal absorption, which may enhance their therapeutic efficacy.[1][2][3][4] This document provides an overview of the known therapeutic applications of this compound, along with detailed experimental protocols for its evaluation.
Therapeutic Potential
Initial studies indicate that this compound possesses selective cytotoxic activities against various cancer cell lines. While specific mechanistic details for this particular ether are limited, the broader therapeutic actions of kaempferol suggest potential applications in anti-cancer and anti-inflammatory therapies. The improved bioavailability of methylated flavonoids suggests that this compound could be a promising candidate for further investigation and drug development.[1][2][3]
Data Presentation
Due to the limited specific research on this compound, a comprehensive table of quantitative data is not available. The table below summarizes the available information on its cytotoxic activity. For comparative purposes, a selection of IC50 values for the parent compound, kaempferol, is also provided.
Table 1: Cytotoxic Activity of this compound and Kaempferol
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - | - |
| Kaempferol | MCF-7 | Breast Adenocarcinoma | MTT | 90.28 µg/ml (~315 µM) | [5] |
| Kaempferol | A459 | Lung Carcinoma | MTT | 35.80 µg/ml (~125 µM) | [5] |
| Kaempferol | MDA-MB-231 | Breast Adenocarcinoma | MTT | 43.86 | [6] |
| Kaempferol | MDA-MB-468 | Breast Adenocarcinoma | MTT | - | [6] |
| Kaempferol | HepG2 | Hepatocellular Carcinoma | MTT | 30.92 | [7] |
| Kaempferol | CT26 | Mouse Colon Cancer | MTT | 88.02 | [7] |
| Kaempferol | B16F1 | Mouse Melanoma | MTT | 70.67 | [7] |
| Kaempferol | HCT-8 | Colon Cancer | - | 177.78 | [8] |
| Kaempferol | A2780/wt | Ovarian Cancer | Caspase 3/7 Assay | Significant activity at 80 µM | [9] |
| Kaempferol | OVCAR-3 | Ovarian Cancer | Caspase 3/7 Assay | Significant activity at 80 µM | [9] |
| Kaempferol | PC-3 | Prostate Cancer | Alamar Blue | 16.9 | [10] |
Note: The IC50 values for kaempferol vary significantly depending on the cell line and assay conditions. The lack of specific IC50 values for this compound highlights the need for further research.
Key Signaling Pathways
The therapeutic effects of kaempferol and its derivatives are often attributed to their modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following pathways are likely relevant to the action of this compound.
Experimental Protocols
The following protocols are generalized methods for assessing the therapeutic potential of flavonoid compounds like this compound. Note: These protocols may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)[8][11]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[11][12]
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Signaling Pathway Modulation[13][14]
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the activation or inhibition of signaling pathways.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and Western blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Reporter Assay[13][15][16][17]
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion
This compound is an intriguing flavonoid derivative with potential therapeutic applications, particularly in oncology. Its predicted enhanced bioavailability compared to its parent compound, kaempferol, makes it a promising candidate for further investigation. The provided application notes and protocols offer a framework for researchers to explore the cytotoxic and mechanistic properties of this compound. Further studies are crucial to elucidate its specific mechanisms of action and to establish a comprehensive profile of its therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Kaempferol 3,7,4'-trimethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Kaempferol 3,7,4'-trimethyl ether (KTM) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving many nonpolar compounds. For optimal results, use anhydrous, high-purity DMSO to avoid introducing moisture that can affect solubility.
Q2: What is the known solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported by different suppliers. It is advisable to consult the manufacturer's product sheet for the most accurate information for your specific compound. The table below summarizes available data.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving KTM in DMSO, you can try the following troubleshooting steps:
-
Sonication: Use a bath sonicator for 15-30 minutes to break down compound aggregates.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Some sources suggest heating up to 60°C may be necessary, but be cautious of potential compound degradation at higher temperatures.
-
Vortexing: Vigorously vortex the solution for 2-5 minutes to ensure thorough mixing.
Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous medium for cell culture. How can I prevent this?
A4: This is a common issue known as "crashing out." When a DMSO stock of a hydrophobic compound is diluted into an aqueous buffer or cell culture medium, the drastic increase in solvent polarity can cause the compound to precipitate. To mitigate this:
-
Prepare Intermediate Dilutions: Before the final dilution into your aqueous medium, perform one or more intermediate dilutions of your concentrated stock solution in 100% DMSO.[1][2]
-
Dropwise Addition and Rapid Mixing: Add the final DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.[2]
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4] It is crucial to run a vehicle control (medium with the same final DMSO concentration without the compound) to assess the impact of the solvent on your experimental system.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Molar Concentration (approx.) |
| Supplier 1 | 11 mg/mL | 33.5 mM |
| Supplier 2 | 5 mg/mL | 15.23 mM |
Note: The molecular weight of this compound is approximately 328.32 g/mol . The actual solubility may vary slightly between batches.
Experimental Protocols & Troubleshooting Guides
Guide 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of KTM in DMSO for subsequent dilution in experimental assays.
Experimental Protocol:
-
Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of KTM powder using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Add the calculated volume of DMSO to the vial containing the KTM powder.
-
Dissolution:
-
Final Inspection: Once the solution is clear, it is ready for use or storage.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Workflow for Stock Solution Preparation
Guide 2: Preparing Working Solutions for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution of KTM into aqueous cell culture medium while avoiding precipitation.
Experimental Protocol:
-
Prepare Intermediate Dilution (if necessary): If the final desired concentration is low, it is recommended to first prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.[1][2]
-
Pre-warm Medium: Warm the cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of the KTM DMSO stock (or intermediate dilution) required to achieve the final desired concentration in the cell culture medium. Ensure the final DMSO concentration will be below 0.5%.
-
Final Dilution:
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the KTM DMSO solution dropwise.[2]
-
This rapid dispersion helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitate. If a precipitate is observed, gentle warming to 37°C or brief sonication may help to redissolve it. If the precipitate persists, further optimization of the dilution scheme or final concentration may be necessary.
Decision Tree for Preparing Working Solutions
References
Technical Support Center: Optimizing In Vivo Studies of Kaempferol 3,7,4'-trimethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kaempferol 3,7,4'-trimethyl ether (KTM) in in vivo studies. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in vivo?
A1: There is currently limited published data on the specific in vivo dosage of this compound. However, based on toxicity studies of other kaempferol derivatives, a preliminary estimation for a safe starting dose can be made. It is crucial to conduct a dose-finding study for your specific animal model and experimental endpoint.
A study on a kaempferol aglycone-rich product in rats established a no-observed-adverse-effect level (NOAEL) of 2000 mg/kg/day in a 13-week subchronic toxicity study. Another study on a different kaempferol derivative reported an LD50 of above 5000 mg/kg in mice.[1][2] These values suggest a high therapeutic window for kaempferol-related compounds. A conservative starting dose for KTM could be in the range of 25-50 mg/kg, with subsequent escalation based on tolerability and efficacy.
Q2: How should I prepare and administer this compound for in vivo studies?
A2: The route of administration and vehicle selection are critical for achieving desired systemic exposure to KTM. Due to the hydrophobic nature of methylated flavonoids, a suitable vehicle is necessary for solubilization.
-
Vehicle Selection: Common vehicles for hydrophobic compounds include:
-
Corn oil or olive oil
-
0.5% or 1% Carboxymethylcellulose (CMC) in saline
-
A solution of Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline. It is important to keep the final concentration of DMSO low (typically <5%) to avoid toxicity.
-
-
Administration Routes:
-
Oral Gavage (p.o.): While convenient, the parent compound kaempferol has shown poor oral bioavailability.[3] Methylation can improve bioavailability, but this needs to be empirically determined for KTM.
-
Intraperitoneal (i.p.) Injection: This route bypasses first-pass metabolism and can lead to higher systemic exposure.
-
Intravenous (i.v.) Injection: This provides the most direct and predictable systemic exposure. Pharmacokinetic studies of kaempferol in rats have shown a rapid clearance and a very short half-life following intravenous administration.
-
A pilot study comparing different routes of administration is recommended to determine the most effective method for your experimental goals.
Q3: What are the known pharmacokinetic properties of kaempferol and its derivatives?
A3: Pharmacokinetic studies on kaempferol in rats have revealed the following:
-
Rapid Clearance: After intravenous administration, kaempferol is cleared from the plasma very quickly.
-
Short Half-Life: The half-life of kaempferol in plasma is extremely short, in the range of a few minutes.
-
Poor Oral Bioavailability: When administered orally, the bioavailability of kaempferol is low.[3]
While methylation in KTM may alter these properties, it is reasonable to assume that it may also have a relatively short half-life. This should be considered when designing the dosing schedule.
Q4: What are the potential signaling pathways modulated by this compound?
A4: While specific studies on the signaling pathways of KTM are limited, research on the parent compound kaempferol provides strong indications of its molecular targets. Kaempferol is known to modulate several key signaling pathways involved in inflammation, cancer, and cellular stress responses. These include:
-
PI3K/AKT Pathway: Often involved in cell survival and proliferation.
-
MAPK Pathways (ERK, JNK, p38): Regulate a variety of cellular processes including proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: A key regulator of inflammation.
It is hypothesized that KTM will share some of these targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of KTM in vehicle | Inherent hydrophobicity of the compound. | - Try a co-solvent system (e.g., DMSO/PEG/saline). - Gently warm the vehicle to aid dissolution (ensure stability of KTM at higher temperatures). - Use sonication to aid in dissolving the compound. |
| No observable in vivo effect | - Inadequate dosage. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance. | - Perform a dose-escalation study to find an effective dose. - Test alternative administration routes (e.g., i.p. or i.v. instead of p.o.). - Increase the dosing frequency based on potential short half-life. |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | - Vehicle toxicity (especially with high concentrations of DMSO). - Compound toxicity at the administered dose. | - Run a vehicle-only control group to assess for vehicle-related toxicity. - Reduce the dose of KTM. - Refer to toxicological data on related compounds to ensure dosing is within a safe range. A study on a kaempferol derivative found an LD50 of over 5000 mg/kg.[1] |
| High variability in experimental results | - Inconsistent preparation of the dosing solution. - Inaccurate dosing. - Biological variability between animals. | - Ensure the dosing solution is homogenous (e.g., by vortexing before each administration). - Use precise techniques for animal dosing. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Toxicological Data for Kaempferol Derivatives
| Compound | Animal Model | Route | Parameter | Value | Reference |
| Kaempferol aglycone-rich product | Rat | Oral | NOAEL (13-week) | 2000 mg/kg/day | [2] |
| Kaempferol derivative | Mouse | Oral | LD50 | >5000 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of Kaempferol in Rats
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Clearance | 4.40-6.44 L/h/kg | - | |
| Half-life | 2.93-3.79 min | - | |
| Bioavailability | - | Poor | [3] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of KTM powder.
-
If using a co-solvent system (e.g., DMSO/PEG 400/Saline), first dissolve the KTM in DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add saline to reach the final desired volume and concentration.
-
Vortex or sonicate the solution until the KTM is completely dissolved and the solution is clear.
-
Prepare the solution fresh daily.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
-
Randomly assign animals to treatment and control groups.
-
Administer the prepared KTM solution or vehicle control to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for oral gavage in mice).
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
At the end of the study, collect tissues or blood for further analysis as required by the experimental design.
-
Visualizations
Caption: Experimental workflow for an in vivo study with KTM.
Caption: Potential signaling pathways modulated by Kaempferol derivatives.
References
Overcoming challenges in the purification of Kaempferol 3,7,4'-trimethyl ether.
Technical Support Center: Purification of Kaempferol 3,7,4'-trimethyl ether
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in the purification of this O-methylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the main differences in purifying this compound compared to its parent compound, Kaempferol?
A1: The primary difference lies in the polarity of the molecule. The three methyl groups on this compound significantly reduce its polarity compared to the parent kaempferol, which has free hydroxyl groups. This change affects solubility and interaction with chromatographic stationary phases. O-methylation increases the compound's hydrophobicity, which must be accounted for when selecting solvents for extraction, column chromatography, and recrystallization.[1][2]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: For normal-phase column chromatography (e.g., using silica gel), a good starting point is a non-polar solvent system with a moderately polar modifier. A gradient of hexane and ethyl acetate is commonly used for flavonoid separation.[3] Given the reduced polarity of the trimethyl ether, you will likely require a less polar mobile phase (a higher ratio of hexane to ethyl acetate) than what is used for unsubstituted kaempferol. It is always recommended to first develop the separation on a Thin Layer Chromatography (TLC) plate to identify an optimal solvent system.
Q3: My methylated flavonoid seems to be inhibiting crystallization. Is this a known issue?
A3: Yes, O-methylated flavonoids have been identified as potential inhibitors of crystallization, even when present as minor impurities in a mixture.[3][4] Their presence can significantly lower the yield of a target compound during crystallization.[3][4] This makes achieving high purity prior to the crystallization step critical. If your compound is resistant to crystallization, consider re-purifying it via chromatography to remove any lingering impurities.
Q4: How can I confirm the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the final purity of this compound. A reverse-phase C18 column is typically effective.[1] Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. Structural confirmation should be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is stuck on the column. | The mobile phase may be too non-polar. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane-ethyl acetate system). If the compound is highly non-polar, it might have eluted very quickly; check the initial fractions. |
| Compound degradation on silica gel. | Some flavonoids can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated (neutral) silica or an alternative stationary phase like alumina.[1] |
| Improper column packing. | An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure compound. Ensure the silica slurry is packed uniformly without any air bubbles. |
| Sample overload. | Loading too much crude sample onto the column can lead to broad peaks and poor separation. For analytical columns, use a sample-to-stationary phase ratio of approximately 1:100. |
Issue 2: Co-elution with Impurities
| Possible Cause | Troubleshooting Steps |
| Poor solvent system selection. | The chosen mobile phase is not resolving your compound from impurities. Run a TLC gradient plate to find a solvent system that provides better separation (ideally a ΔRf > 0.2). |
| Structurally similar impurities. | Impurities with similar polarity, such as other methylated flavonoids, can be difficult to separate. Try a different solvent system (e.g., substituting ethyl acetate with dichloromethane or acetone) or a different stationary phase (e.g., reverse-phase C18). |
| Use of an isocratic elution. | A single-solvent mixture (isocratic) may not be sufficient. A gradient elution, where the polarity of the mobile phase is increased over time, can often resolve compounds that elute closely together. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent choice. | A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Test a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures like ethanol-water) in small vials to find the ideal one.[5] |
| Solution is not saturated. | Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling. Heat the solution to evaporate some of the solvent and then allow it to cool again.[5] |
| Cooling too rapidly. | Rapid cooling can cause the compound to precipitate as an oil or amorphous solid instead of forming crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4] |
| Presence of O-methylated flavonoid impurities. | As noted in the FAQs, methylated flavonoids can inhibit crystallization.[3][4] If crystals do not form, the sample may require another round of chromatographic purification. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions: The following are typical starting conditions for flavonoid analysis, which may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). For a methylated flavonoid, you might start with a higher initial concentration of acetonitrile (e.g., 50-60%) than for polar flavonoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength between 265 nm and 370 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the sample and integrate the resulting peaks to calculate the percentage purity.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Considerations for this compound |
| Normal-Phase Chromatography | Silica Gel, Alumina | Hexane, Ethyl Acetate, Dichloromethane, Methanol | Good for separating isomers; cost-effective. | Effective for this less-polar compound. Requires a relatively non-polar mobile phase. |
| Reverse-Phase Chromatography | C18, C8 | Acetonitrile, Methanol, Water (often with acid) | Excellent for purity analysis (HPLC); good resolution. | Will have a longer retention time than kaempferol. Good for separating from more polar impurities.[1] |
| Counter-Current Chromatography (CCC) | None (liquid-liquid) | Biphasic solvent systems (e.g., Hexane-EtOAc-MeOH-Water)[8] | No irreversible adsorption; high sample loading capacity.[8] | An excellent choice to avoid degradation on solid supports. The solvent system must be tailored to its hydrophobicity.[8] |
Visualizations
Experimental Workflow Diagram
// Connections Crude -> TLC [lhead=cluster_purification]; TLC -> Column; Column -> Fractions; Fractions -> Combine; Combine -> Recrystal [lhead=cluster_final]; Recrystal -> HPLC; HPLC -> Structure; Structure -> Pure [lhead=cluster_end]; } }
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for addressing low purity issues.
Kaempferol Signaling Pathway Involvement
Disclaimer: The following diagram illustrates signaling pathways known to be modulated by the parent compound, Kaempferol. While this compound exhibits antioxidant and cytotoxic activities, its specific interactions with these pathways have not been fully elucidated.
Caption: Key signaling pathways modulated by Kaempferol.[6][7][9][10][11]
References
- 1. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 2. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of O-methylated flavonoids and other co-metabolites on the crystallization and purification of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Kaempferol 3,7,4'-trimethyl ether synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Kaempferol 3,7,4'-trimethyl ether.
Troubleshooting Guide
Low yields in the synthesis of this compound often stem from challenges in achieving regioselectivity due to the differential reactivity of kaempferol's four hydroxyl groups. The general order of reactivity for methylation is 7-OH > 4'-OH > 3-OH >> 5-OH.[1][2] The 5-OH group is the least reactive due to strong intramolecular hydrogen bonding with the adjacent carbonyl group.[1][2]
Direct methylation of kaempferol is often unselective and results in a mixture of mono-, di-, tri-, and tetra-methylated products, making the isolation of the desired 3,7,4'-trimethyl ether challenging and reducing its yield.[2][3] To achieve higher yields of the specific target compound, a strategy involving the use of protecting groups is often necessary.[1][4][5]
Below are common issues and their recommended solutions:
Q1: My direct methylation of kaempferol resulted in a complex mixture of products and a very low yield of the desired 3,7,4'-trimethyl ether. What went wrong?
A1: This is a common outcome due to the varying reactivity of the hydroxyl groups on the kaempferol scaffold.[1][2] Direct methylation is difficult to control and often leads to a statistical mixture of methylated products.[2][3]
Troubleshooting Steps:
-
Adopt a Regioselective Strategy: Instead of direct methylation, consider a protecting group strategy. This involves selectively protecting the more reactive hydroxyl groups, methylating the desired positions, and then deprotecting. A common approach is to first protect the 5-OH and then selectively methylate the 3, 7, and 4' positions.
-
Optimize Reaction Conditions: If you must proceed with direct methylation, careful optimization of reaction conditions is crucial. This includes stoichiometry of the methylating agent, reaction time, and temperature.
Q2: I am attempting a protecting group strategy, but I am still getting low yields. What are some potential issues?
A2: Low yields in a protecting group strategy can arise from incomplete reactions at any stage: protection, methylation, or deprotection.
Troubleshooting Steps:
-
Inefficient Protection: Ensure the protecting group is fully attached to the intended hydroxyl groups. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the equivalents of the protecting group reagent, extending the reaction time, or changing the solvent.
-
Suboptimal Methylation Conditions:
-
Base Selection: A suitable base is crucial for deprotonating the hydroxyl groups to form the more nucleophilic alkoxide. Common bases include potassium carbonate (K₂CO₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][6] Ensure the base is anhydrous.
-
Methylating Agent: Dimethyl sulfate (Me₂SO₄) is a common and effective methylating agent.[3] Dimethyl carbonate (DMC) is a greener alternative.[6] Ensure the purity and appropriate stoichiometry of the methylating agent.
-
Solvent Choice: Anhydrous polar aprotic solvents like acetone, DMF, or THF are typically used. The choice of solvent can influence the reaction rate and selectivity.
-
-
Incomplete Deprotection: The final deprotection step must be complete to yield the target compound. Monitor by TLC. If the reaction is stalled, consider harsher deprotection conditions or a different deprotection method compatible with your protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for synthesizing this compound with a high yield?
A1: A multi-step synthesis involving the use of protecting groups is generally the most effective strategy.[1][4][5] A common approach involves:
-
Protection: Selectively protect the most reactive hydroxyl groups (e.g., 7-OH and 5-OH) using appropriate protecting groups like benzyl or acetyl groups.[1][4]
-
Methylation: Methylate the unprotected 3- and 4'-hydroxyl groups.
-
Selective Deprotection and Methylation: If necessary, selectively deprotect one of the protected groups and methylate it.
-
Final Deprotection: Remove all protecting groups to yield the final product.
Q2: What are the typical reaction conditions for the methylation step?
A2: Typical conditions for O-methylation of flavonoids involve:
-
Methylating Agent: Dimethyl sulfate (Me₂SO₄) or dimethyl carbonate (DMC).[3][6]
-
Solvent: Anhydrous acetone, DMF, or THF.[4]
-
Temperature: Room temperature to reflux, depending on the reactivity of the specific hydroxyl group being methylated.[3][4]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved using chromatographic techniques.[7]
-
Column Chromatography: Silica gel is commonly used as the stationary phase. A gradient elution system with a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective.[7]
-
Reverse-Phase Chromatography: C18 columns can also be used for purification.[7]
-
Monitoring: Fractions are typically monitored by TLC, and those containing the pure product are combined and concentrated.
Data Presentation
Table 1: Comparison of Direct vs. Selective Methylation Strategies for Kaempferol
| Strategy | Key Steps | Typical Yield of a Specific Isomer | Advantages | Disadvantages | Reference(s) |
| Direct Methylation | One-step reaction with a methylating agent. | Low, often part of a complex mixture. | Simple, one-pot reaction. | Poor selectivity, difficult purification, low yield of a specific isomer. | [2][3] |
| Selective Methylation | Multi-step process involving protection, methylation, and deprotection. | High (e.g., 51-77% total yields for various O-methylated kaempferols).[1][4][5] | High regioselectivity, higher yield of the desired product, easier purification. | Multi-step, requires careful selection of protecting groups, may have a lower overall yield due to multiple steps. | [1][4][5] |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of a Protected Kaempferol Intermediate
-
Preparation: Dissolve the protected kaempferol intermediate in anhydrous acetone (or another suitable polar aprotic solvent) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) to the solution (typically 1.2-1.5 equivalents per hydroxyl group to be methylated).
-
Addition of Methylating Agent: Add dimethyl sulfate (Me₂SO₄) dropwise to the stirring suspension (typically 1.1-1.3 equivalents per hydroxyl group).
-
Reaction: Stir the reaction mixture at room temperature or reflux for a specified time (e.g., 2-24 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash them with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane-ethyl acetate).
Visualizations
Logical Relationship for Troubleshooting Low Yield
References
- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
Minimizing degradation of Kaempferol 3,7,4'-trimethyl ether during storage.
This technical support center provides guidance on minimizing the degradation of Kaempferol 3,7,4'-trimethyl ether during storage and experimentation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Loss of compound potency or inconsistent experimental results over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to improper storage temperature. | Verify storage temperature. The compound should be stored at -20°C for long-term stability.[1] For short-term storage, a cool place, preferably below 30°C, is recommended.[2][3] | Flavonoids are sensitive to heat, which can accelerate degradation.[4][5] While kaempferol is relatively heat-stable, prolonged exposure to suboptimal temperatures can lead to degradation.[5][6] |
| Photodegradation from exposure to light. | Store the compound in a light-protected environment, such as an amber vial or a container wrapped in aluminum foil.[4] | Flavonoids can be sensitive to light, which can induce degradation.[7][8] |
| Oxidation. | Store under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated opening and closing of the container. Aliquot the compound into smaller, single-use vials. | Oxidation is a common degradation pathway for flavonoids.[9][10] Methylation of hydroxyl groups, as in this compound, generally enhances stability and resistance to metabolic degradation.[][12][13] |
| Hydrolysis or other solvent-mediated degradation. | If in solution, ensure the solvent is dry and of high purity. For long-term storage, it is best to store the compound as a dry powder.[1] If a stock solution is necessary, prepare it fresh or store at -80°C for up to one year.[1] | The choice of solvent can significantly impact flavonoid stability.[14][15] |
| pH instability. | If working with aqueous solutions, maintain a neutral to slightly acidic pH. Avoid highly alkaline conditions. | Flavonoids are generally more stable in acidic conditions and can degrade at higher pH.[16][17] |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step | Rationale |
| Compound degradation. | Analyze a freshly prepared sample to confirm the peak profile of the pure compound. Compare this to the chromatogram of the stored sample. | Degradation of flavonoids can lead to the formation of various breakdown products, such as phenolic acids.[18][19] |
| Solvent impurities or reactions with the solvent. | Use high-purity, HPLC-grade solvents. Prepare fresh mobile phases and sample solutions. | Impurities in the solvent or reactions between the compound and the solvent can result in extraneous peaks. |
| Contamination. | Ensure proper cleaning of all glassware and equipment. Use dedicated glassware for the compound if possible. | Contamination from other substances can introduce unexpected peaks in the analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C in a tightly sealed, light-resistant container.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at -80°C for up to one year.[1] DMSO is a common solvent for creating stock solutions.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][20] The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is frequently used.
Q4: How does methylation affect the stability of kaempferol?
A4: O-methylation of flavonoids, such as in this compound, generally increases their metabolic stability and bioavailability.[][12][13] This is because the methylation of hydroxyl groups prevents conjugation reactions (glucuronidation and sulfation), which are major metabolic pathways for flavonoids.[13] Methylation can also improve resistance to degradation.[]
Q5: What are the likely degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented, based on the degradation of kaempferol and other flavonoids, potential degradation could involve cleavage of the C-ring to form phenolic acid derivatives.[18][19] However, the methyl groups are expected to provide some protection against the typical degradation pathways seen with the parent compound, kaempferol.
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Long-term (powder): -20°C[1] Short-term (solution): -80°C[1] Working solutions: Prepare fresh | Minimizes thermal degradation.[4][5] |
| Light | Store in amber vials or protect from light.[4] | Prevents photodegradation.[7][8] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Reduces the risk of oxidation.[9] |
| pH (in solution) | Maintain neutral to slightly acidic conditions. | Avoids base-catalyzed degradation.[16][17] |
| Solvent | Use high-purity, dry solvents. DMSO is a suitable choice for stock solutions.[1] | The nature of the solvent can affect stability.[14][15] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent over time and under different conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[21][22]
-
UV-Vis spectrophotometer
-
Incubators or water baths set to desired temperatures
-
Light-protected and transparent vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquoting: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., different temperatures, light/dark conditions).
-
Initial Analysis (Time 0): Immediately analyze an aliquot from the stock solution using HPLC or LC-MS to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the aliquots under the desired conditions (e.g., room temperature in the dark, room temperature with light exposure, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. Note the appearance of any new peaks, which may indicate degradation products.
-
Reporting: Plot the percentage of remaining compound versus time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound | NO Synthase | TargetMol [targetmol.com]
- 2. thecleaningwarehouse.com.au [thecleaningwarehouse.com.au]
- 3. advancechemicals.com.au [advancechemicals.com.au]
- 4. xpublication.com [xpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Kaempferol Protects Against Retinal Photoreceptor Degeneration in a Mouse Model of Light-Induced Retinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthocyanin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kaempferol 5,7,4'-trimethyl ether | CAS:1098-92-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 21. ijariie.com [ijariie.com]
- 22. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Kaempferol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of kaempferol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of kaempferol?
A1: The low oral bioavailability of kaempferol and its glycosides is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Kaempferol has limited solubility in water, which restricts its dissolution in gastrointestinal fluids—a critical step for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: Following oral administration, kaempferol undergoes significant metabolism in the intestines and liver, primarily through phase II reactions like glucuronidation and sulfation.[4][5][6] This rapid metabolism reduces the amount of active compound that reaches systemic circulation.
Q2: What are the most common strategies to enhance the bioavailability of kaempferol?
A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of kaempferol. These include:
-
Nanoformulations: Reducing the particle size of kaempferol to the nanometer range increases its surface area, leading to enhanced solubility and dissolution rates.[1][7] Common nanoformulations include nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1]
-
Phospholipid Complexes: Forming complexes of kaempferol with phospholipids can enhance its lipophilicity, thereby improving its ability to permeate the lipid-rich membranes of intestinal cells.[1][4][8]
-
Lipid-Based Delivery Systems: Encapsulating kaempferol in lipid-based carriers like liposomes and self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and facilitate its transport across the intestinal membrane.[1][4]
-
Polymeric Nanoparticles: Utilizing biodegradable polymers to encapsulate kaempferol can protect it from degradation in the gastrointestinal tract and provide controlled release.[9][10]
Q3: Should I use the glycoside form or the aglycone (kaempferol) for my in vivo studies?
A3: The choice between the glycoside and aglycone form depends on the research question. If the aim is to study the effects of the naturally occurring glycoside, then that form should be used. However, it is important to recognize that the in vivo bioactivity may be due to the parent glycoside, the aglycone (kaempferol) after enzymatic hydrolysis by gut microbiota, or its metabolites.[1] If the primary interest is the systemic effects of the kaempferol moiety, using a formulation of the aglycone with enhanced bioavailability may be a more direct approach.[1]
Q4: Which signaling pathways are known to be modulated by kaempferol?
A4: Kaempferol is known to modulate several key signaling pathways involved in various cellular processes, including inflammation, oxidative stress, and cell survival. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Kaempferol has been shown to inhibit this pathway in various cancer cell lines.[1]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a key role in cellular responses to a variety of stimuli. Kaempferol has been demonstrated to suppress this pathway.[1]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Kaempferol can activate this pathway, leading to the expression of antioxidant enzymes.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving kaempferol's bioavailability.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low solubility of kaempferol in aqueous buffers for in vitro assays. | Kaempferol is inherently poorly soluble in water.[1] | 1. Use a co-solvent system (e.g., DMSO, ethanol) to prepare a stock solution, then dilute it in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your cells.[1]2. For cell-free assays, consider using cyclodextrin complexes to enhance aqueous solubility.[1] |
| High variability in animal-to-animal plasma concentrations after oral administration. | 1. Inconsistent gavage technique.2. Differences in gut microbiota composition among animals, leading to variable rates of glycoside hydrolysis.[1]3. Food effects in the gastrointestinal tract. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques.[1]2. Consider co-housing animals to normalize gut microbiota.[1]3. Standardize the fasting period for animals before dosing. |
| No significant improvement in bioavailability with the new formulation compared to the free compound. | 1. The formulation may not be releasing the compound effectively in vivo.[1]2. The chosen enhancement strategy may not be suitable for the specific derivative.3. The analytical method for detecting the compound in plasma is not sensitive enough.[1] | 1. Conduct in vitro dissolution studies in simulated gastrointestinal fluids to ensure the formulation releases the compound.[1]2. Re-evaluate the formulation strategy based on the physicochemical properties of your specific kaempferol derivative.3. Optimize your analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification.[11] |
| Precipitation of the nanoformulation upon storage. | 1. Inadequate stabilizer concentration.2. Ostwald ripening.3. Temperature fluctuations. | 1. Optimize the concentration of the stabilizer (e.g., surfactant, polymer).2. Consider using a combination of stabilizers.3. Store the nanoformulation at a controlled, refrigerated temperature.[12][13][14] |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of kaempferol and its derivatives from various bioavailability enhancement studies.
Table 1: Pharmacokinetic Parameters of Kaempferol Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (mg/L·h) | Absolute Bioavailability (%) | Reference |
| Pure Kaempferol | Oral | 100 | 1.43 ± 0.21 | 13.65 ± 3.12 | 13.03 |
| Kaempferol Nanosuspension | Oral | Not Specified | Increased | Increased | 38.17 |
| Kaempferol-Phospholipid Complex | Oral | 100 | 3.94 ± 0.83 | 57.81 ± 9.43 | Not Reported |
Experimental Protocols
1. Preparation of Kaempferol-Phospholipid Complex (Solvent Evaporation Method)
-
Objective: To prepare a kaempferol-phospholipid complex to enhance its lipophilicity and absorption.[1]
-
Materials:
-
Kaempferol
-
Phospholipid (e.g., Phospholipon® 90H)
-
Anhydrous ethanol or 1,4-dioxane
-
Round bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Weigh kaempferol and phospholipid in a desired molar ratio (e.g., 1:1, 1:2, or 1:3).[4]
-
Dissolve both components in a sufficient volume of anhydrous ethanol or 1,4-dioxane in a round bottom flask.[1][4]
-
The mixture can be refluxed at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2 hours).[4]
-
Remove the solvent using a rotary evaporator under vacuum at approximately 40°C until a thin film is formed on the flask wall.[1]
-
The resulting dried complex can be collected and stored in a desiccator.
-
2. Preparation of Kaempferol-Loaded Nanostructured Lipid Carriers (NLCs) (Hot Homogenization Method)
-
Objective: To prepare a lipid-based nanoformulation of kaempferol to improve its solubility and dissolution rate.[1]
-
Materials:
-
Kaempferol
-
Solid lipid (e.g., Compritol 888 ATO)
-
Liquid lipid (e.g., Miglyol)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
-
-
Procedure:
-
Lipid Phase Preparation: Melt the solid and liquid lipids together by heating to about 5-10°C above the melting point of the solid lipid. Dissolve the accurately weighed kaempferol in the molten lipid mixture.[1]
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization for a specified time to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
3. Preparation of Kaempferol Nanosuspension (High-Pressure Homogenization Method)
-
Objective: To reduce the particle size of kaempferol to the nanoscale to improve its dissolution rate and bioavailability.
-
Materials:
-
Kaempferol
-
Stabilizer (e.g., a surfactant or polymer)
-
Purified water
-
High-pressure homogenizer (HPH)
-
-
Procedure:
-
Disperse the kaempferol powder in an aqueous solution of the stabilizer.
-
Subject the suspension to high-pressure homogenization for a specific number of cycles and at a defined pressure to reduce the particle size.[12][13][14]
-
The resulting nanosuspension can be characterized for particle size, zeta potential, and crystallinity.[12][13][14]
-
Visualizations
Caption: Experimental workflow for improving kaempferol bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Kaempferol: Topical Applications and Nanoformulations in the Trea...: Ingenta Connect [ingentaconnect.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of kaempferol–phospholipid complex for pharmacokinetics and bioavailability in SD rats | CoLab [colab.ws]
- 9. alliedacademies.org [alliedacademies.org]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Cell viability issues with Kaempferol 3,7,4'-trimethyl ether treatment.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Kaempferol 3,7,4'-trimethyl ether in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Kaempferol?
This compound is a methylated form of Kaempferol, a natural flavonol.[1] The addition of three methyl groups to the Kaempferol backbone increases its hydrophobicity and stability.[1] This modification can influence its biological activity, including its effects on cell viability, when compared to the parent compound, Kaempferol.
Q2: What is the expected effect of this compound on cell viability?
This compound has been shown to exhibit selective cytotoxic activities against various cancer cell lines.[2][3] Like its parent compound, Kaempferol, it is expected to reduce cell viability and induce apoptosis in a dose- and time-dependent manner.[4] The exact effect will vary depending on the cell line and experimental conditions.
Q3: What are the known signaling pathways affected by Kaempferol and potentially its derivatives?
Studies on the parent compound, Kaempferol, have shown that it can modulate several key signaling pathways involved in cell proliferation, apoptosis, and survival. These include the PI3K/Akt and MAPK pathways.[5][6] By inhibiting the PI3K/Akt pathway, Kaempferol can lead to downstream effects that promote apoptosis.[5] It is plausible that this compound may act through similar mechanisms, although specific studies are needed for confirmation.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2][7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. Gentle warming to 37°C and sonication are recommended to ensure complete dissolution.[8] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Q5: What concentrations should I use for my initial experiments?
For initial screening, a wide range of concentrations is recommended. Based on preliminary data for similar compounds, starting with concentrations from 1 µM to 100 µM is a reasonable approach. The IC50 values for this compound have been reported to be below 40 µg/mL in several cancer cell lines, which can serve as a guide for dose-ranging studies.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in media | Low solubility in aqueous solutions. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility.- Prepare fresh dilutions from your stock solution for each experiment.- Consider using a solubilizing agent, such as Pluronic F-68, in your media. |
| Inconsistent or no effect on cell viability | - Inactive compound: Improper storage or handling.- Cell line resistance: The specific cell line may be resistant to the compound's effects.- Suboptimal concentration or incubation time: The doses or duration of treatment may not be sufficient to induce a response. | - Confirm the purity and activity of your compound from the supplier.- Test a different cell line that has been reported to be sensitive to Kaempferol or other flavonoids.- Perform a dose-response and time-course experiment to determine the optimal conditions. |
| High background in cell viability assay | - Compound interference: The compound may interfere with the assay reagents (e.g., reducing MTT reagent).- Contamination: Microbial contamination can affect assay results. | - Run a control with the compound in cell-free media to check for direct effects on the assay reagents.- Regularly check your cell cultures for any signs of contamination. |
| Unexpected increase in cell viability at low concentrations | Hormetic effect: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. | - This is a known biological phenomenon. Report the biphasic dose-response and focus on the inhibitory concentrations for further investigation. |
Quantitative Data
Table 1: Cytotoxicity of this compound
| Compound | Cell Lines | IC50 | Reference |
| This compound | 9 tested cancer cell lines | < 40 µg/mL | [3] |
Table 2: Cytotoxicity of Kaempferol (Parent Compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 90.28 µg/mL | [4] |
| A549 | Lung Cancer | 35.80 µg/mL | [4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing cell viability.
Caption: PI3K/Akt signaling pathway inhibition by Kaempferol.
Caption: Troubleshooting decision tree for cell viability experiments.
References
- 1. Kaempferol-3,7,4'-trimethyl ether | CymitQuimica [cymitquimica.com]
- 2. This compound | NO Synthase | TargetMol [targetmol.com]
- 3. molnova.com [molnova.com]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
Refining analytical techniques for accurate quantification of Kaempferol 3,7,4'-trimethyl ether.
Welcome to the technical support center for the analytical quantification of Kaempferol 3,7,4'-trimethyl ether. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
A1: The primary challenges include:
-
Purity of Reference Standard: Ensuring the purity of the this compound reference standard is crucial for accurate calibration.
-
Matrix Effects: Complex biological or botanical matrices can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.
-
Chromatographic Resolution: Due to its methylated nature, this compound is more hydrophobic than its parent compound, kaempferol. This can lead to co-elution with other lipophilic compounds if the chromatographic method is not sufficiently optimized.
-
Solubility: The compound's solubility should be carefully considered when preparing standards and samples to avoid precipitation. It is slightly soluble in water but soluble in organic solvents like methanol, ethanol, and DMSO.[1]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique.
-
HPLC-DAD: Offers good selectivity and sensitivity for routine analysis.
-
LC-MS/MS: Provides superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples. It is also highly effective for differentiating between isomeric methylated flavonoids.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but requires derivatization to increase the volatility of the analyte.[4][5]
Q3: How should I prepare and store stock solutions of this compound?
A3:
-
Solvent Selection: Use a high-purity organic solvent in which the compound is freely soluble, such as methanol, ethanol, or dimethyl sulfoxide (DMSO).[1]
-
Storage: Store stock solutions in amber glass vials at -20°C or -80°C to prevent degradation from light and temperature fluctuations. For long-term storage, -80°C is recommended.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[6] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a high-quality HPLC pump. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detection wavelength (for DAD). | Determine the optimal absorption maximum for this compound (typically around 265 nm for kaempferol derivatives).[6] |
| Inefficient ionization (for MS). | Optimize MS parameters such as spray voltage, gas flow, and temperature. Consider using a different ionization source (e.g., APCI instead of ESI). | |
| Sample degradation. | Ensure proper sample handling and storage as described in the FAQs. | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS) | Co-eluting matrix components. | Improve chromatographic separation to isolate the analyte from interfering compounds. |
| Use a matrix-matched calibration curve or the standard addition method for quantification. | ||
| Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
GC-MS Analysis
| Issue | Possible Cause | Recommended Solution |
| No Peak or Very Small Peak Detected | Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent, temperature, and time). Silylation is a common derivatization technique for flavonoids.[4] |
| Thermal degradation in the injector. | Use a lower injector temperature or a pulsed splitless injection. | |
| Broad or Tailing Peaks | Active sites in the GC system. | Use a deactivated liner and column. |
| Non-volatile residues in the sample. | Ensure the sample is clean and free of non-volatile material before injection. |
Data Presentation
Table 1: Typical HPLC-DAD Parameters for Flavonoid Analysis (Adapted for this compound)
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | ~265 nm | [6] |
| Column Temperature | 30-35 °C | |
| Linearity Range | 1 - 100 µg/mL (typical for flavonoids) | [6] |
| Accuracy (% Recovery) | 98 - 102% (typical for flavonoids) | [6] |
| Precision (%RSD) | < 2% (typical for flavonoids) | [6] |
Table 2: Typical LC-MS/MS Parameters for Flavonoid Analysis (Adapted for this compound)
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 50 x 2.0 mm, 3 µm) | [7] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.3% Formic Acid | [7] |
| Flow Rate | 0.4 mL/min | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7] |
| Linearity Range | 25 - 2500 ng/mL (typical for flavonoids) | [7] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL (matrix dependent) | |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL (matrix dependent) | [7] |
Experimental Protocols
Protocol 1: HPLC-DAD Quantification
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Perform serial dilutions to prepare working standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from plant material):
-
Dry and grind the plant material to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux.
-
Filter the extract and evaporate the solvent.
-
Reconstitute the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
Inject equal volumes of the standards and samples.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: LC-MS/MS Quantification
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for HPLC-DAD, but use lower concentrations for the working standards (e.g., 10 ng/mL to 1000 ng/mL).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Use the parameters outlined in Table 2.
-
Optimize the MRM transitions for this compound by infusing a standard solution into the mass spectrometer.
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the MRM transitions.
-
Quantify the analyte in the samples. For complex matrices, consider using a stable isotope-labeled internal standard.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. This compound | NO Synthase | TargetMol [targetmol.com]
- 2. Identification of methylated flavonoid regioisomeric metabolites using enzymatic semisynthesis and liquid chromatograph… [ouci.dntb.gov.ua]
- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
- 7. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Addressing batch-to-batch variability of synthetic Kaempferol 3,7,4'-trimethyl ether.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic Kaempferol 3,7,4'-trimethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?
A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors throughout the manufacturing process. These include inconsistencies in the quality of starting materials, slight variations in reaction conditions such as temperature and time, and differences in purification methods. The inherent reactivity of the multiple hydroxyl groups on the kaempferol scaffold makes it susceptible to incomplete or non-selective methylation, leading to a mixture of methylated isomers and unreacted starting material.[1]
Q2: How can I assess the purity and identify impurities in my batch of this compound?
A2: A combination of analytical techniques is recommended for purity assessment and impurity identification. High-Performance Liquid Chromatography (HPLC) with a C18 column is a robust method for separating the target compound from potential impurities like partially methylated kaempferol analogues.[2][3] For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5][6]
Q3: What is the expected appearance and solubility of high-purity this compound?
A3: High-purity this compound is typically a yellow solid or powder.[7] It is soluble in solvents like Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 11 mg/mL.[7] Sonication may be required to achieve complete dissolution.[7]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain its stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years).[7] For solutions in solvents like DMSO, storage at -80°C is recommended for up to one year.[7] It is also advised to protect the compound from direct sunlight and moisture.[7]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and handling of this compound.
Issue 1: Low Yield of the Desired Product
Q: My synthesis of this compound resulted in a low overall yield. What are the potential causes and how can I improve it?
A: Low yields in flavonoid methylation are a common challenge.[8] Several factors could be contributing to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the methylating agent. |
| Side Reactions | The presence of multiple hydroxyl groups on kaempferol can lead to the formation of various methylated isomers. A protecting group strategy, such as acetylation or benzylation of the more reactive hydroxyl groups prior to methylation, can significantly improve selectivity and yield of the desired product.[1] |
| Reagent Quality | Ensure that all reagents, especially the methylating agent (e.g., dimethyl sulfate) and the base (e.g., potassium carbonate), are of high purity and anhydrous. Moisture can quench the reagents and lead to side reactions.[8] |
| Purification Losses | Flavonoids can sometimes be challenging to purify by column chromatography on silica gel due to strong adsorption.[8] Consider using alternative purification techniques such as preparative HPLC or recrystallization to minimize losses. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities
Q: My final product shows multiple spots on TLC analysis and several peaks in the HPLC chromatogram. How can I identify and minimize these impurities?
A: The presence of multiple spots/peaks suggests a mixture of compounds, which is common in kaempferol methylation.
Potential Impurities and Mitigation Strategies:
-
Partially Methylated Kaempferol Derivatives: These are the most likely impurities. Examples include Kaempferol 3,7-dimethyl ether, Kaempferol 3,4'-dimethyl ether, and Kaempferol 7,4'-dimethyl ether.
-
Unreacted Kaempferol: The starting material may not have fully reacted.
-
Over-methylated Products: While less common if stoichiometry is controlled, it's a possibility.
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Carefully control the molar equivalents of the methylating agent. A stepwise methylation approach with purification of intermediates might be necessary for better control.
-
Employ a Protecting Group Strategy: As mentioned previously, protecting the more reactive hydroxyl groups can prevent the formation of undesired isomers.[1]
-
Refine Purification Method: A well-optimized gradient elution in preparative HPLC can effectively separate the desired trimethylated product from the other isomers.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₆ | [7][9] |
| Molecular Weight | 328.32 g/mol | [7][9] |
| Appearance | Yellow Solid | [7] |
| CAS Number | 15486-34-7 | [7][9] |
| Solubility in DMSO | 11 mg/mL (33.5 mM) | [7] |
Table 2: Analytical Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to three methoxy groups, aromatic protons of the A and B rings, and the remaining hydroxyl proton. The chemical shifts and coupling constants will be specific to the substitution pattern.[4] |
| ¹³C NMR | Resonances for the carbon atoms of the flavonoid skeleton and the three methoxy groups.[4] |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻).[5] |
| HPLC-UV | A characteristic retention time under specific chromatographic conditions, with a UV absorbance maximum around 265 nm and 366 nm.[2][5] |
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting guide for addressing batch-to-batch variability in synthetic this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (via Protective Group Strategy)
This protocol is a generalized procedure based on common flavonoid methylation strategies.[1]
-
Protection of the 5-hydroxyl group:
-
Dissolve Kaempferol in a suitable solvent (e.g., acetone).
-
Add a protecting group reagent (e.g., acetic anhydride) and a base (e.g., pyridine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the 5-O-acetyl-kaempferol.
-
-
Methylation:
-
Dissolve the protected kaempferol in an anhydrous solvent (e.g., acetone or DMF).
-
Add a base (e.g., anhydrous potassium carbonate) and the methylating agent (e.g., dimethyl sulfate) in a stoichiometric amount.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) and monitor its progress by TLC or HPLC.
-
After completion, quench the reaction and perform an aqueous work-up to extract the crude product.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., methanol).
-
Add a base (e.g., a catalytic amount of sodium methoxide) to remove the acetyl protecting group.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction and remove the solvent.
-
-
Purification:
-
Purify the crude this compound using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).[2]
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the final compound.
-
Protocol 2: HPLC Analysis for Purity Assessment
This is a general-purpose HPLC method for the analysis of kaempferol and its derivatives.[2][10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be starting from 80% A, decreasing to 20% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or methanol) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
References
- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 2. ijariie.com [ijariie.com]
- 3. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nijophasr.net [nijophasr.net]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | NO Synthase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. biorlab.com [biorlab.com]
- 10. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Kaempferol 3,7,4'-trimethyl ether and Kaempferol
A comprehensive guide for researchers and drug development professionals on the differential biological effects of kaempferol and its trimethylated derivative, supported by experimental data and detailed methodologies.
This guide provides a detailed comparison of the biological activities of Kaempferol 3,7,4'-trimethyl ether and its parent compound, kaempferol. The analysis focuses on key areas of pharmacological interest: anticancer, antioxidant, and anti-inflammatory activities. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the potential therapeutic applications and structure-activity relationships of these flavonoids.
Overview of Compounds
Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of plants and plant-derived foods. It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound is a derivative of kaempferol where the hydroxyl groups at positions 3, 7, and 4' are replaced by methoxy groups. This structural modification can significantly influence the compound's physiochemical properties and biological activity.
Comparative Biological Activity
Anticancer Activity
Both kaempferol and its trimethylated derivative have demonstrated cytotoxic effects against various cancer cell lines. However, the available data suggests that their potency can vary depending on the cell line.
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM)
| Cancer Cell Line | Kaempferol | This compound |
| Leukemia (HL-60) | 14.9[3] | Selective activity reported, but specific IC₅₀ not found |
| Glioblastoma (U87MG) | - | Selective activity reported, but specific IC₅₀ not found |
| Breast Cancer (MCF-7) | 30.92[4] | - |
| Colon Cancer (CT26) | 88.02[4] | - |
| Melanoma (B16F1) | 70.67[4] | - |
| Lung Cancer (A549) | - | IC₅₀ values below or around 30 µg/mL (91.3 µM) reported for an extract containing this compound against 8 of 9 tested cancer cell lines[2] |
Note: Direct comparative studies with IC₅₀ values for this compound against the same cell lines as kaempferol were limited. The data for the trimethylated ether is from a study on an extract, and the activity is not solely attributable to this single compound.
Kaempferol exerts its anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5] It has been shown to modulate several signaling pathways, such as the PI3K/AKT pathway.[6] While this compound has shown selective cytotoxic activities, the precise mechanisms and signaling pathways involved require further investigation.[2]
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. Methylation of hydroxyl groups can alter this activity.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | EC₅₀ (µM) |
| Kaempferol | 35.06 ± 0.85 |
| This compound | Inactive |
Source: Getie et al., 2009. This study used a 5-hydroxy-3,7,4'-trimethoxyflavone, which is structurally analogous to the target compound.
The free hydroxyl groups on the flavonoid skeleton are crucial for their antioxidant activity. The methylation of these groups in this compound appears to significantly diminish its radical scavenging capacity as measured by the DPPH assay. Kaempferol's antioxidant mechanism involves donating a hydrogen atom from its hydroxyl groups to neutralize free radicals.
Anti-inflammatory Activity
Kaempferol is a well-documented anti-inflammatory agent that can inhibit the production of various pro-inflammatory mediators.[7] It has been shown to suppress the expression of enzymes like COX-2 and iNOS and cytokines such as TNF-α and IL-6.[8] This is often achieved through the modulation of signaling pathways like NF-κB and MAPK.[8]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Kaempferol or this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
MTT Assay Experimental Workflow
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the compounds to scavenge the stable free radical DPPH.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (Kaempferol or this compound) to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
DPPH Assay Experimental Workflow
Measurement of Inflammatory Markers (TNF-α and PGE2)
These protocols describe the quantification of pro-inflammatory markers in cell culture supernatants.
Methodology for TNF-α ELISA:
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 24-well plate and pre-treat with different concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate solution to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Methodology for PGE2 Immunoassay:
-
Cell Culture and Stimulation: Follow the same procedure as for the TNF-α assay to stimulate RAW 264.7 cells.
-
Sample Collection: Collect the cell culture supernatants.
-
Immunoassay Procedure:
-
Use a competitive enzyme immunoassay (EIA) kit for PGE2.
-
Add the collected supernatants, PGE2 standards, and a fixed amount of PGE2 conjugated to an enzyme to wells pre-coated with a capture antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate and add a substrate to develop a color. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the concentration of PGE2 in the samples based on the standard curve.
Signaling Pathways
Kaempferol is known to modulate multiple signaling pathways to exert its biological effects. The methylation in this compound can influence its interaction with cellular targets.
Simplified Signaling Pathways Modulated by Kaempferol
Conclusion
This comparative guide highlights the significant differences in the biological activities of kaempferol and its trimethylated derivative, this compound. While both compounds exhibit anticancer properties, their efficacy varies across different cancer cell lines. A notable finding is the apparent loss of antioxidant activity in the trimethylated form, emphasizing the critical role of free hydroxyl groups in radical scavenging.
The anti-inflammatory potential of this compound remains an area requiring further quantitative investigation to draw a definitive comparison with kaempferol. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. Understanding these structure-activity relationships is crucial for the rational design and development of novel therapeutic agents based on the kaempferol scaffold. Further research is warranted to fully elucidate the mechanisms of action of this compound and to explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents [mdpi.com]
- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating the anticancer effects of Kaempferol 3,7,4'-trimethyl ether in specific cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer effects of Kaempferol 3,7,4'-trimethyl ether (KTE) and its parent compound, Kaempferol (KMP). While extensive research has elucidated the anticancer properties of Kaempferol across various cancer cell lines, data on its trimethylated derivative, KTE, is currently limited. This document summarizes the available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant signaling pathways to support further research and drug development in this area.
Executive Summary
Kaempferol (KMP) is a well-documented flavonoid with potent anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways such as PI3K/Akt and MAPK. In contrast, while this compound (KTE) has been noted for its selective cytotoxic activities against several cancer cell lines, specific quantitative data, such as IC50 values, and detailed mechanistic studies are not yet widely available in peer-reviewed literature. This guide presents a comprehensive overview of the established anticancer effects of Kaempferol as a benchmark for evaluating the potential of KTE.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the cytotoxic effects of Kaempferol (KMP) against a range of human cancer cell lines. This data serves as a crucial reference point for future studies aiming to quantify the anticancer potency of this compound (KTE).
Table 1: In Vitro Anticancer Activity of Kaempferol (KMP)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | MTT | 30.92 | [1] |
| CT26 | Mouse Colon Cancer | MTT | 88.02 | [1] |
| B16F1 | Mouse Melanoma | MTT | 70.67 | [1] |
| HCT116 | Colon Carcinoma | Not Specified | 53.6 | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | 60.0 ± 16.3 (48h) | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | 204.7 ± 8.9 (24h) | [2] |
| Huh7 | Human Hepatoma | Not Specified | 4.75 | [2] |
| MCF-7 | Breast Cancer | MTT | 90.28 ± 4.2 (µg/ml) | [3] |
| A549 | Lung Cancer | MTT | 35.80 ± 0.4 (µg/ml) | [3] |
Table 2: Anticancer Activity of Kaempferol Derivatives (for comparison)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-prenylkaempferol | MDA-MB-231 | Breast Cancer | 9.45 ± 0.20 | [4] |
| 6-prenylkaempferol | MDA-MB-231 | Breast Cancer | 7.15 ± 0.37 | [4] |
| 8-prenylkaempferol | MCF-7 | Breast Cancer | 10.08 ± 0.57 | [4] |
| 6-prenylkaempferol | MCF-7 | Breast Cancer | 10.04 ± 0.23 | [4] |
Note: IC50 values for this compound are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anticancer effects of compounds like KTE.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (KTE) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of KTE from the stock solution in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of KTE. Include a vehicle control (medium with the same concentration of DMSO used for the highest KTE concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with KTE for the desired time, harvest the cells (including floating cells in the medium) by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Kaempferol and a general workflow for evaluating the anticancer effects of compounds like KTE.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Versus Natural Kaempferol 3,7,4'-trimethyl Ether: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of synthetic and naturally derived Kaempferol 3,7,4'-trimethyl ether. While direct comparative studies are limited, this document synthesizes available data and established principles to offer a valuable resource for researchers in drug discovery and development. We will delve into the physicochemical properties, potential impurity profiles, and biological activities of this promising flavonoid from both origins.
Physicochemical and Purity Profile
The purity of a compound is paramount in research, as impurities can significantly influence experimental outcomes. The table below outlines a comparison of the anticipated properties of synthetic versus natural this compound.
| Parameter | Synthetic this compound | Natural this compound |
| Purity | Typically high and consistent (often >98% by HPLC). | Purity can be variable depending on the extraction and purification methods employed. |
| Potential Impurities | Unreacted starting materials, reagents, by-products from side reactions (e.g., incompletely methylated kaempferol derivatives), and residual solvents. | Co-extracted plant metabolites such as other flavonoids, chlorophylls, lipids, and sugars. |
| Stereochemistry | Achiral molecule, so no stereoisomers are expected. | Identical to the synthetic counterpart as it is an achiral molecule. |
| Cost-Effectiveness | Potentially more cost-effective for large-scale production with optimized synthetic routes. | Can be costly and time-consuming due to the low abundance in natural sources and complex purification processes. |
| Scalability | Highly scalable for consistent, large-quantity production. | Limited by the availability and concentration of the compound in the plant source. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for the synthesis, extraction, and comparative analysis of this compound.
Plausible Synthetic Route
A plausible synthetic route for this compound would involve the selective methylation of the hydroxyl groups of kaempferol.
Reaction Scheme: Kaempferol can be reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone or DMF). The reaction conditions would need to be carefully controlled to achieve selective methylation at the 3, 7, and 4' positions.
Purification: The crude product would be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired trimethylated product. The final product's identity and purity would be confirmed by NMR, mass spectrometry, and HPLC.
Extraction and Purification from Natural Sources
This compound has been isolated from various plants, including Cheilanthes farinosa, Cheilanthes grisea, and Pityrogramma triangularis.[1]
Extraction:
-
The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
The resulting crude extract is then concentrated under reduced pressure.
Purification:
-
The crude extract is subjected to a series of chromatographic techniques. An initial separation can be performed using column chromatography over silica gel.
-
Fractions containing the desired compound are identified by thin-layer chromatography (TLC) analysis.
-
Further purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield highly pure natural this compound.
Comparative Analytical Workflow
A robust analytical workflow is essential to compare the synthetic and natural compounds.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of both samples and to quantify the amount of this compound.
-
Method: A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is typically used. Detection is performed using a UV detector at a wavelength of approximately 265 nm.
-
Expected Outcome: The synthetic sample is expected to show a major peak corresponding to the desired compound with very few minor impurity peaks. The natural sample may show the main peak along with other peaks from co-extracted compounds.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound in both samples and to identify potential impurities.
-
Method: The samples are analyzed using an LC-MS system, which couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
-
Expected Outcome: Both samples should show a parent ion corresponding to the molecular weight of this compound (328.32 g/mol ). The mass spectra can also help in the tentative identification of impurities by analyzing their mass-to-charge ratios.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound and to identify any structural impurities.
-
Method: ¹H and ¹³C NMR spectra are recorded for both samples in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Outcome: The NMR spectra of both the synthetic and natural samples should be identical and match the expected chemical shifts and coupling constants for this compound. Any additional peaks in the spectra would indicate the presence of impurities.
-
Biological Activity and Mechanism of Action
Kaempferol and its derivatives are known to possess a range of biological activities, including antioxidant and anticancer effects.[1] The primary mode of action for Kaempferol often involves the modulation of key signaling pathways within cells.
Comparative Biological Efficacy
| Biological Activity | Synthetic this compound | Natural this compound |
| Antioxidant Activity | Expected to exhibit antioxidant properties. | Expected to exhibit antioxidant properties, potentially enhanced by synergistic effects of other co-extracted compounds. |
| Anticancer Activity (IC₅₀) | The half-maximal inhibitory concentration (IC₅₀) would be dependent on the specific cancer cell line and assay conditions. | The IC₅₀ value may differ from the synthetic counterpart if impurities in the natural extract have synergistic or antagonistic effects. |
PI3K/Akt Signaling Pathway
A key signaling pathway modulated by Kaempferol is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and growth.[2][3][4][5] Inhibition of this pathway is a common mechanism for the anticancer effects of many flavonoids. It is plausible that this compound also exerts its biological effects through the modulation of this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory role of this compound.
Mandatory Visualizations
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of synthetic and natural this compound.
Caption: Workflow for comparative analysis of synthetic vs. natural compounds.
Purity and Biological Activity Relationship
This diagram illustrates the logical relationship between the purity of a compound and its observed biological activity.
Caption: Relationship between compound purity and its biological activity.
Conclusion
The choice between synthetic and natural this compound depends on the specific research application. Synthetic routes offer the advantage of high purity, consistency, and scalability, which are critical for clinical and pharmaceutical development. Natural sources, while providing the compound in its native context, present challenges in terms of purification and standardization. For fundamental research, a highly purified synthetic compound is often preferred to ensure that the observed biological effects are attributable to the molecule of interest. However, exploring the bioactivity of less purified natural extracts may reveal synergistic effects from co-occurring compounds. This guide provides a framework for researchers to make informed decisions and design rigorous experiments for the evaluation of this compound from either origin.
References
- 1. medium.com [medium.com]
- 2. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Kaempferol 3,7,4'-trimethyl ether
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Kaempferol 3,7,4'-trimethyl ether is paramount for ensuring the quality, consistency, and efficacy of investigational products. Cross-validation of analytical methods is a critical step to ensure that a chosen analytical technique is reliable and that the data generated are accurate and reproducible. This guide provides an objective comparison of common analytical methods applicable to the quantification of this compound, supported by typical performance data for similar flavonoid compounds.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis, and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are three powerful and widely employed techniques for the analysis of flavonoids. The following table summarizes their typical performance characteristics, which are expected to be similar for this compound.
| Performance Parameter | HPLC-UV | HPTLC-Densitometry | UPLC-MS |
| Linearity (r²) | > 0.995[1] | 0.997 - 0.998[2][3] | > 0.99 |
| Accuracy (% Recovery) | 99.96% - 100.17%[4] | 95.57% - 99.85%[2][5] | Typically 95 - 105% |
| Precision (% RSD) | < 2%[1][6] | Intra-day: < 2.5%, Inter-day: < 2.6%[2][5] | < 15% |
| Limit of Detection (LOD) | Dependent on detector, typically in ng/mL range | 25 - 100 ng/spot[2][5] | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | Dependent on detector, typically in ng/mL range | 76.47 - 300 ng/spot[2][5] | pg/mL to fg/mL range |
| Specificity | High | Moderate to High | Very High |
| Cost | Moderate | Low to Moderate | High |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following are representative protocols for each of the compared methods, which can be adapted and optimized for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Accurately weigh the sample and extract with a suitable solvent such as methanol or acetonitrile, potentially using sonication to improve extraction efficiency. Filter the extract through a 0.45 µm membrane filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is common for flavonoids.[4]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (a UV scan of a standard solution should be performed to determine this). For kaempferol, detection is often performed around 265 nm.[4]
-
-
Quantification: Generate a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
2. High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
-
Sample and Standard Preparation: Prepare stock solutions of the sample extract and a reference standard of this compound in a suitable solvent like methanol.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm, 0.2 mm thickness).[2][5]
-
Application: Apply the sample and standard solutions as bands of a specific width using an automatic sampler.
-
Mobile Phase: A common solvent system for flavonoids is a mixture of toluene, ethyl acetate, and formic acid.[5][9] The exact ratio should be optimized for the best separation of this compound.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: After drying the plate, scan it with a densitometer at the wavelength of maximum absorbance.
-
-
Quantification: Prepare a calibration curve by plotting the peak area against the concentration of the applied standards. The amount of analyte in the sample is calculated from this curve.
3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
-
Sample Preparation: Similar to HPLC, with the potential for a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. The final extract is reconstituted in a solvent compatible with the mobile phase.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size column, such as an ACQUITY UPLC™ HSS T3 (100 mm × 2.1 mm, 1.8 µm), is used for high-resolution separation.[10]
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water is a common mobile phase system.[10]
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[10][11]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Analysis: For quantification, Multiple Reaction Monitoring (MRM) is often used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
-
Quantification: A calibration curve is constructed by analyzing standard solutions. The analyte concentration in the sample is determined from this curve.
Mandatory Visualization
The following diagrams illustrate key workflows in the cross-validation of analytical methods.
Workflow for cross-validation of two analytical methods.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. ijariie.com [ijariie.com]
- 5. ijper.org [ijper.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. scienggj.org [scienggj.org]
- 9. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
A Comparative Guide to the Efficacy of Kaempferol 3,7,4'-trimethyl ether and Other Methylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Kaempferol 3,7,4'-trimethyl ether against other methylated flavonoids, specifically Kaempferide (Kaempferol 4'-methyl ether) and Rhamnazin (Kaempferol 3,7-dimethyl ether). The information presented is collated from various experimental studies to aid in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Flavonoids are a class of polyphenolic compounds renowned for their diverse pharmacological activities. Methylation of the flavonoid core structure has been shown to enhance metabolic stability and bioavailability, often leading to improved biological efficacy. This guide focuses on the comparative anti-inflammatory and anticancer properties of three methylated derivatives of kaempferol: this compound, Kaempferide, and Rhamnazin. While direct comparative studies are limited, this document synthesizes available data to provide a comprehensive overview of their relative potencies and mechanisms of action.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound and other methylated flavonoids. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assays used.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Antioxidant activity | In vitro | Not specified | [1] |
| Kaempferide (Kaempferol 4'-methyl ether) | Reduction of pro-inflammatory cytokines (TNF-α, MCP-1) | Obese mice model | Significant reduction | [2] |
| Rhamnazin (Kaempferol 3,7-dimethyl ether) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [3] |
| Kaempferol | Inhibition of NO production | LPS-induced RAW 264.7 cells | IC50 = 15.4 µM | [4][5] |
| α-Rhamnoisorobin (Kaempferol 7-O-rhamnoside) | Inhibition of NO production | LPS-induced RAW 264.7 cells | IC50 = 37.7 µM | [4][5] |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Kaempferide (Kaempferol 4'-methyl ether) | Not specified | Non-alcoholic fatty liver disease-related cancer | Reduced lipogenesis-related protein expression | [6][7] |
| Rhamnazin (Kaempferol 3,7-dimethyl ether) | SMMC-7721 | Hepatocellular Carcinoma | 15 µM | [8] |
| Rhamnazin (Kaempferol 3,7-dimethyl ether) | Huh-7 | Hepatocellular Carcinoma | 19.8 µM | [8] |
| Kaempferol | A549 | Lung Cancer | 35.80 µg/mL | [9] |
| Kaempferol | HepG2 | Liver Cancer | 30.92 µM | [9] |
| Kaempferol | CT26 | Colon Cancer | 88.02 µM | [9] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anticancer effects of these methylated flavonoids are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Methylated flavonoids have been shown to interfere with inflammatory cascades primarily through the inhibition of the NF-κB and MAPK signaling pathways.
-
This compound : While specific studies on its mechanism are limited, its structural similarity to kaempferol suggests it likely inhibits the NF-κB pathway. Kaempferol has been shown to prevent the degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB.[1][10] It also modulates the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38.[11]
-
Kaempferide : It has been demonstrated to improve inflammation by inhibiting the TLR4/IκBα/NF-κB signaling pathway in obese mice.[2]
-
Rhamnazin : It exerts its anti-inflammatory effects by activating the Nrf2-mediated antioxidant pathway.[12][13]
Anticancer Signaling Pathways
The anticancer properties of these flavonoids are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.
-
This compound : Based on the known activities of kaempferol, it is likely to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[14][15] Kaempferol also inactivates the MAPK signaling pathway by inhibiting the phosphorylation of ERK1/2, JNK, and p38.[11]
-
Kaempferide : It has been shown to reduce the expression of lipogenesis-related proteins, which can be crucial in cancers associated with metabolic disorders like non-alcoholic fatty liver disease.[6][7]
-
Rhamnazin : It has been found to induce ferroptosis in hepatocellular carcinoma cells by targeting glutathione peroxidase 4 (GPX4).[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle : This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Protocol :
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle : An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Protocol :
-
Follow steps 1-4 of the NO Production Assay protocol.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a microplate with a capture antibody, adding samples and standards, incubating with a detection antibody, and adding a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from a standard curve.
-
Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay)
-
Principle : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol :
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Principle : This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status of key proteins).
-
Protocol :
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Conclusion
The available data suggests that methylation of the kaempferol backbone can lead to potent anti-inflammatory and anticancer agents. Kaempferide and Rhamnazin have demonstrated significant activity in various in vitro and in vivo models, each appearing to act through distinct signaling pathways. While direct comparative data for this compound is still emerging, its structural similarity to kaempferol and other methylated flavonoids makes it a promising candidate for further investigation. Future studies should focus on direct, side-by-side comparisons of these compounds in standardized assays to definitively elucidate their relative efficacy and therapeutic potential.
References
- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 6. scispace.com [scispace.com]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhamnazin Inhibits Hepatocellular Carcinoma Cell Aggressiveness in Vitro via Glutathione Peroxidase 4-Dependent Ferroptosis [jstage.jst.go.jp]
- 9. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Kaempferol 3,7,4'-trimethyl ether and Alternatives in Modulating Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular targets of Kaempferol 3,7,4'-trimethyl ether (KTM), a methylated flavonoid, in relation to its parent compound, kaempferol. Due to the limited direct experimental data on the specific molecular targets of KTM, this comparison leverages the extensive research on kaempferol to infer potential mechanisms of action for KTM. The methylation of hydroxyl groups in KTM is known to alter its physicochemical properties, which may influence its biological activity and interaction with molecular targets.
Quantitative Data Summary
While specific binding affinities and inhibitory concentrations for this compound are not widely available in the public domain, the following table summarizes the known quantitative data for kaempferol against key molecular targets. This data serves as a benchmark for predicting the potential activity of KTM.
| Compound | Target | Assay Type | Reported Activity (IC₅₀/EC₅₀) | Reference |
| Kaempferol | Nitric Oxide Synthase (NOS) | Cell-based (LPS-stimulated RAW 264.7 cells) | Inhibition of NO production | [1][2] |
| Kaempferol | NF-κB | Reporter Gene Assay | Inhibition of NF-κB activation | [3][4] |
| Kaempferol | PPAR-γ | Reporter Gene Assay | Weak partial agonist/antagonist | [5][6] |
| Kaempferol | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Inhibition of COX-2 activity | [7] |
| This compound | Cancer Cell Lines | Cytotoxicity Assay | IC₅₀ values ~30 µg/mL | [8] |
Detailed Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of compound activities. Below are methodologies for key experiments relevant to the identified molecular targets.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol outlines the colorimetric detection of nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.
Principle: Nitric oxide produced by NOS in stimulated macrophages (e.g., RAW 264.7) is rapidly oxidized to nitrite. The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the NO concentration.
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound (e.g., KTM, kaempferol) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent 1 (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition is calculated relative to the LPS-stimulated control.[9]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Procedure:
-
Seed human embryonic kidney (HEK293) cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or PMA, for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity and the percentage of inhibition is calculated relative to the stimulated control.[10][11][12][13]
PPAR-γ Reporter Gene Assay
This assay determines the ability of a compound to activate or inhibit the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene driven by a promoter with PPAR response elements (PPREs), along with a PPAR-γ expression vector. Ligand binding to PPAR-γ activates transcription of the luciferase gene.
Procedure:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a PPRE-luciferase reporter plasmid and a PPAR-γ expression plasmid.
-
After 24 hours, treat the cells with various concentrations of the test compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure luciferase activity.
-
The fold activation is calculated relative to the vehicle control. For antagonist activity, cells are co-treated with a known agonist and the test compound.[14][15][16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known activities of kaempferol.
Experimental Workflow
References
- 1. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol reduces hepatic triglyceride accumulation by inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | NO Synthase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.opentrons.com [library.opentrons.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Replicating In Vitro Findings of Kaempferol 3,7,4'-trimethyl Ether in Animal Models: A Comparative Guide
A comprehensive review of existing scientific literature reveals a significant gap in the translation of in vitro findings for Kaempferol 3,7,4'-trimethyl ether to in vivo animal models. While the parent compound, kaempferol, has been extensively studied, specific data on the biological activities and mechanisms of its 3,7,4'-trimethylated form are notably scarce, precluding a direct comparative analysis as requested.
This guide aims to address the user's request by first highlighting the limited available data for this compound and then providing a detailed overview of the extensive research on kaempferol as a proxy, illustrating the type of data necessary for such a comparative analysis.
This compound: In Vitro Landscape
Key In Vitro Observations:
-
Antioxidant Activity: this compound, a flavonol aglycone isolated from the leaves of Siparuna gigantotepala, has been noted for its antioxidant properties.[1] However, specific quantitative data from assays such as DPPH or ABTS radical scavenging activity are not detailed in the available literature.
-
Cytotoxic Activity: Some sources indicate that this compound exhibits selective cytotoxic activities against various cancer cell lines.[2][3][4] One study mentioned IC50 values for an extract of A. arundinaceum containing this compound against nine cancer cell lines, with values being below or around 30 μg/mL for eight of them.[2][4] However, the specific contribution of this compound to this activity is not delineated, and data for the pure compound is lacking.
The absence of robust in vitro data, including detailed experimental protocols, quantitative results (e.g., IC50 values for the pure compound, dose-response curves), and elucidated signaling pathways, makes it impossible to design and compare subsequent in vivo studies aimed at replicating these findings.
Kaempferol: A Well-Characterized Precursor for Comparison
In stark contrast, the parent compound, kaempferol, has been the subject of numerous in vitro and in vivo studies, providing a rich dataset for understanding its therapeutic potential. This information serves as a template for the type of research needed for its trimethylated derivative.
Kaempferol: Summary of In Vitro Findings
| Biological Activity | Cell Lines | Key Findings | Signaling Pathways Implicated |
| Anticancer | HepG2, CT26, B16F1 | Antiproliferative effects with IC50 values of 30.92 µM, 88.02 µM, and 70.67 µM, respectively.[5] | Inhibition of AKT phosphorylation, cleavage of caspases-9, -7, -3, and PARP.[5] |
| MCF-7, A549 | Cytotoxic effects with IC50 values of 90.28 µg/ml and 35.80 µg/ml, respectively.[6] | Not specified. | |
| Bladder cancer cells | Anti-proliferative and anti-migration activities.[7] | PTEN/PI3K/Akt pathway.[7] | |
| Anti-inflammatory | ConA-activated T cells | Inhibition of T cell proliferation.[5] | Not specified. |
| Antioxidant | - | Strong DPPH and ABTS radical scavenging activity.[5] | - |
Kaempferol: In Vivo Study Protocols and Findings
The wealth of in vitro data for kaempferol has led to numerous animal studies to validate these findings. Below are examples of experimental protocols and corresponding data.
Table 1: In Vivo Experimental Protocols for Kaempferol
| Study Type | Animal Model | Dosing and Administration | Key Parameters Measured |
| Pharmacokinetics | Male Sprague Dawley rats | Oral administration of 10 mg/kg and 20 mg/kg kaempferol dissolved in 20% hydroxypropyl–beta–cyclodextrin.[8] | Plasma concentrations of kaempferol and its metabolites at various time points.[8] |
| Adjuvant Activity | BALB/c mice | Immunization with kaempferol (50 and 100 mg/kg body weight) with or without ovalbumin.[9][10] | Antigen-specific IgG, IgG1, and IgG2a antibody titers; expression of Tbx21 and GATA-3 transcription factors.[9][10] |
| Hepatoprotective Activity | Male mice | Oral administration of kaempferol glycosides (200 mg/kg and 400 mg/kg) for 7 days prior to CCl4-induced liver injury.[11] | Serum levels of ALT, AST, ALP, total protein, and hepatic malondialdehyde (MDA), glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[11] |
| Antitumor Activity | EAC cell-bearing mice | Intraperitoneal administration of kaempferol-3-O-alpha-L-rhamnoside (25 and 50 mg/kg body weight).[12] | Percentage of EAC cell growth inhibition.[12] |
Table 2: Quantitative In Vivo Data for Kaempferol and its Glycosides
| Study | Finding |
| Hepatoprotective Activity | Kaempferol 3-O-rutinoside and 3-O-glucoside (200 and 400 mg/kg) significantly prevented the CCl4-induced increase in serum AST and ALP and hepatic MDA levels, and restored GSH, CAT, and SOD activities.[11] |
| Antitumor Activity | Kaempferol-3-O-alpha-L-rhamnoside at 50 mg/kg body weight exhibited 70.89 ± 6.62% EAC cell growth inhibition.[12] |
Signaling Pathways and Experimental Workflows
To facilitate future research on this compound, the following diagrams illustrate a generalized workflow for evaluating a natural product's therapeutic potential and a key signaling pathway modulated by the parent compound, kaempferol.
Caption: A generalized workflow for the evaluation of a natural product.
Caption: Kaempferol's modulation of the PI3K/AKT signaling pathway.
Conclusion
The development of a comprehensive comparison guide for replicating in vitro findings of this compound in animal models is currently hampered by the lack of foundational in vitro data. While this compound has been identified and is associated with antioxidant and cytotoxic activities, the necessary quantitative data, detailed experimental protocols, and mechanistic studies are not available in the peer-reviewed literature.
Future research should focus on establishing a robust in vitro profile for this compound, mirroring the extensive work done on its parent compound, kaempferol. This would involve:
-
Quantitative analysis of its cytotoxic, anti-proliferative, anti-inflammatory, and antioxidant effects on various cell lines.
-
Elucidation of the molecular mechanisms and signaling pathways involved.
-
Publication of detailed experimental protocols to ensure reproducibility.
Once this foundational knowledge is established, it will be possible to design and execute meaningful in vivo studies to validate the in vitro findings and create the comprehensive comparative guide as originally envisioned. Researchers in natural product chemistry and pharmacology are encouraged to address this knowledge gap.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NO Synthase | TargetMol [targetmol.com]
- 3. Kaempferol 3,7,4-trimethyl ether | 15486-34-7 | NO Synthase | MOLNOVA [molnova.com]
- 4. molnova.com [molnova.com]
- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel in vivo adjuvant activity of kaempferol: enhanced Tbx-21, GATA-3 expression and peritoneal CD11c+MHCII+ dendritic cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatoprotective effects of kaempferol 3-O-rutinoside and kaempferol 3-O-glucoside from Carthamus tinctorius L. on CCl4-induced oxidative liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kaempferol 3,7,4'-trimethyl ether with Standard Drugs in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kaempferol 3,7,4'-trimethyl ether, a naturally occurring flavonoid, against standard therapeutic agents in the fields of oncology and inflammation. While direct head-to-head clinical data is limited, this document synthesizes available preclinical data to offer a comparative perspective on its potential efficacy and mechanisms of action.
Executive Summary
This compound, also known as 5-Hydroxy-3,4',7-trimethoxyflavone, has demonstrated promising anti-cancer and anti-inflammatory properties in in vitro studies. Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in cancer progression and inflammatory responses, such as NF-κB and MAPK pathways. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action in comparison to standard-of-care drugs.
Data Presentation: Quantitative Comparison
Direct comparative studies providing IC50 values for this compound against standard drugs are not extensively available in the current literature. The following tables summarize the available data for this compound and its parent compound, kaempferol, alongside standard drugs for context.
Table 1: In Vitro Anti-Cancer Activity
| Compound | Cancer Cell Line | Assay | IC50 / Efficacy | Standard Drug | Cancer Cell Line | Assay | IC50 |
| This compound | K562/BCRP (Leukemia) | Drug Resistance Reversal | RI50 = 7.2 nM (for SN-38)[1] | Cisplatin | HCT-15 (Colon) | MTT | ~15 µM[1] |
| Kaempferol | OVCAR-3 (Ovarian) | MTT (in combination with Cisplatin) | Synergistic effect[2] | Doxorubicin | HepG2 (Liver) | MTT | ~1 µM[3] |
| Kaempferol | HepG2 (Liver) | MTT (in combination with Doxorubicin) | Synergistic effect[3] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Parameter Measured | Activity | Standard Drug | Cell Line | Parameter Measured | IC50 |
| 5-hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 | Nitric Oxide Production | Significant inhibition[4] | Ibuprofen | - | COX-2 Inhibition | - |
| 5-hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 | Prostaglandin-E2 (PGE2) Level | Slight reduction[4] | Dexamethasone | MC3T3-E1 | Proliferation Inhibition | -[4][5][6] |
| 5-hydroxy-3′,4′,7-trimethoxyflavone | RAW 264.7 | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant reduction[4] | ||||
| Kaempferol | RAW 264.7 | Nitric Oxide Production | Inhibition[7] | ||||
| Kaempferol | Mouse Skin | COX-2 Expression | Inhibition[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Cells are treated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[9]
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by the test compound is determined by comparing with the LPS-only treated group.
Mandatory Visualizations
Signaling Pathways
The anti-cancer and anti-inflammatory effects of kaempferol and its derivatives are mediated through the modulation of various intracellular signaling pathways.
References
- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the cyclooxygenase pathway via inhibition of nitric oxide production contributes to the anti-inflammatory activity of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Pro-oxidant vs. Antioxidant Activity of Kaempferol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Kaempferol, a flavonoid widely distributed in dietary plants, and its derivatives, have garnered significant attention for their potential therapeutic applications. A fascinating aspect of their bioactivity is their dual nature, capable of acting as both antioxidants and pro-oxidants. This guide provides a comprehensive comparison of these opposing activities, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to aid in research and development.
At a Glance: Pro-oxidant vs. Antioxidant Activity
The bioactivity of kaempferol and its derivatives is highly context-dependent. At physiological concentrations, they often exhibit antioxidant effects by neutralizing reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.[1][2] However, under certain conditions, such as in the presence of transition metal ions or at higher concentrations in cancer cells, they can act as pro-oxidants, generating ROS and inducing cellular damage.[2][3] This pro-oxidant activity is a key mechanism behind their potential anticancer effects.[3][4]
Comparative Antioxidant Activity of Kaempferol Derivatives
The antioxidant capacity of kaempferol derivatives is influenced by their chemical structure, particularly the number and position of hydroxyl groups and the presence of glycosidic moieties. Glycosylation can impact the molecule's ability to donate hydrogen atoms, often resulting in lower antioxidant activity compared to the aglycone form.
Table 1: In Vitro and Cellular Antioxidant Activity of Kaempferol and its Derivatives
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalent Antioxidant Capacity) | Cellular Antioxidant Activity (CAA) Value (µmol of QE / 100 µmol of compound) | Reference(s) |
| Kaempferol | DPPH | 2.86 - 40.3 | - | 59.80 - 80.4 | [5][6] |
| ABTS | Varies | - | - | [5] | |
| Kaempferol-3-O-rutinoside | DPPH | >100 | - | - | [5] |
| Kaempferol-3-O-rhamnoside | DPPH | >100 | - | - | [5] |
| Kaempferol-7-O-glucoside | DPPH | ~50 | - | - | [5] |
| Kaempferol-3-O-β-d-glucuronate | - | - | - | Not specified, but shows antioxidant effects | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Comparative Pro-oxidant Activity of Kaempferol Derivatives
The pro-oxidant activity of kaempferol derivatives is often harnessed for its cytotoxic effects against cancer cells. This activity is typically measured by the concentration required to inhibit cell growth by 50% (IC50).
Table 2: Pro-oxidant (Cytotoxic) Activity of Kaempferol and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference(s) |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 43.86 | 24 | [8] |
| MDA-MB-468 (Breast Cancer) | 48.47 | 24 | [8] | |
| MCF-7 (Breast Cancer) | 10.08 | Not specified | [5] | |
| A549 (Lung Cancer) | 35.80 (µg/ml) | Not specified | [9] | |
| HCT116 (Colon Cancer) | 53.6 | Not specified | [10] | |
| 8-prenylkaempferol | MDA-MB-231 (Breast Cancer) | 9.45 | Not specified | [5] |
| MCF-7 (Breast Cancer) | 10.08 | Not specified | [5] | |
| 6-prenylkaempferol | MDA-MB-231 (Breast Cancer) | 7.15 | Not specified | [5] |
| MCF-7 (Breast Cancer) | 10.04 | Not specified | [5] |
Key Signaling Pathways
The dual activities of kaempferol derivatives are mediated through complex signaling networks. As antioxidants, they activate the Nrf2-ARE pathway, a primary regulator of cellular antioxidant response.[2] In their pro-oxidant role, particularly in cancer cells, they can modulate pathways like MAPK, leading to apoptosis.[11]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance is measured.
-
Reagents: DPPH solution in methanol, methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of the test compound solution and the DPPH working solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.
-
Reagents: Cell line (e.g., HepG2), cell culture medium, DCFH-DA solution, a free radical initiator (e.g., AAPH), and test compound solutions.
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells and incubate them with the test compound and DCFH-DA.
-
After incubation, wash the cells to remove the extracellular compound and probe.
-
Add the free radical initiator to induce oxidative stress.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by comparing the fluorescence in treated versus control cells.
-
Pro-oxidant Assay: Intracellular ROS Production
This assay quantifies the generation of ROS within cells, which is a hallmark of pro-oxidant activity.
-
Principle: Similar to the CAA assay, this method uses the DCFH-DA probe. An increase in fluorescence upon treatment with the test compound (often in the absence of an external ROS initiator) indicates pro-oxidant activity.
-
Reagents: Cell line, cell culture medium, DCFH-DA solution, and test compound solutions.
-
Procedure:
-
Seed and culture cells as in the CAA assay.
-
Treat cells with various concentrations of the test compound.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
Pro-oxidant Assay: DNA Damage by Agarose Gel Electrophoresis
This method assesses the ability of a compound to induce DNA strand breaks, a consequence of pro-oxidant-induced oxidative stress.
-
Principle: DNA from treated cells is subjected to agarose gel electrophoresis. Damaged DNA (containing strand breaks) will migrate faster through the gel, resulting in a "comet tail" or a smear, while intact DNA will migrate as a single band.
-
Reagents: Cell line, test compound, lysis buffer, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide).
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and lyse them to release the DNA.
-
Load the cell lysates into the wells of an agarose gel.
-
Perform electrophoresis under alkaline or neutral conditions.
-
Stain the gel with a DNA-binding dye and visualize the DNA under UV light.
-
The extent of DNA damage is assessed by the migration pattern of the DNA.[12]
-
Conclusion
The dual pro-oxidant and antioxidant nature of kaempferol derivatives presents both challenges and opportunities in drug development. While their antioxidant properties may be beneficial in preventing chronic diseases associated with oxidative stress, their pro-oxidant effects show promise for anticancer therapies. A thorough understanding of the structural features and environmental conditions that dictate which activity predominates is crucial for the targeted design and application of these versatile compounds. This guide provides a foundational framework for researchers to compare and further investigate the complex bioactivities of kaempferol derivatives.
References
- 1. The effect of dietary flavonoids on DNA damage (strand breaks and oxidised pyrimdines) and growth in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ijcmas.com [ijcmas.com]
- 10. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Kaempferol 3,7,4'-trimethyl ether
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Kaempferol 3,7,4'-trimethyl ether. The following procedures are based on general best practices for handling powdered chemical compounds in a laboratory setting. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Personal Protective Equipment (PPE)
When handling this compound, which is a powder, a comprehensive barrier is necessary to prevent exposure.[1][2] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, powder-free.[3][4] Change every 30-60 minutes or immediately if contaminated or damaged.[3] Consider double gloving.[3] |
| Eye Protection | Safety Goggles or Face Shield | Must be worn whenever there is a risk of splashing or dust generation.[3][5] |
| Respiratory Protection | N95 or N100 Particulate Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2][3] |
| Body Protection | Laboratory Coat or Gown | Long-sleeved to protect the skin.[2] |
Hazard Summary for a Related Compound: Kaempferol
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the SDS for the parent compound, Kaempferol, indicates the following potential hazards. It is prudent to handle the trimethyl ether derivative with similar precautions.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity (Oral) | H301: Toxic if swallowed[6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects[6] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the supplier's label and hazard information are intact and legible.
-
Verify that the received chemical matches the order.
2. Storage:
-
Store in a cool, dry, and dark place, away from incompatible materials.
-
The storage temperature should be -20°C for long-term stability.[7][8]
-
Keep the container tightly closed to prevent contamination and moisture absorption.
3. Preparation for Use:
-
Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Don all required PPE as outlined in the table above.
-
Use a spatula to carefully weigh the desired amount of the powdered compound. Avoid generating dust.
4. Dissolution:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Based on available data, this compound is soluble in DMSO.[9]
5. Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the powder.
-
Keep all containers labeled and sealed when not in use.
6. Decontamination and Spill Cleanup:
-
In case of a small spill, carefully wipe the area with a damp cloth, ensuring not to create dust.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
7. Disposal:
-
Dispose of all waste, including empty containers, contaminated PPE, and unused material, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Kaempferol-3,7,4'-trimethyl ether | CymitQuimica [cymitquimica.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. molnova.com [molnova.com]
- 8. xcessbio.com [xcessbio.com]
- 9. This compound | NO Synthase | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
